B1580006 DL-LYSINE:2HCL (1-13C)

DL-LYSINE:2HCL (1-13C)

Cat. No.: B1580006
M. Wt: 220.1
Attention: For research use only. Not for human or veterinary use.
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Description

DL-LYSINE:2HCL (1-13C) is a useful research compound. Molecular weight is 220.1. The purity is usually 98%.
BenchChem offers high-quality DL-LYSINE:2HCL (1-13C) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-LYSINE:2HCL (1-13C) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

220.1

Purity

98%

Origin of Product

United States

Foundational & Exploratory

Navigating Isotopic Complexity: A Technical Guide to the Molecular Weight Calculation of 1-¹³C Labeled DL-Lysine

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide provides a comprehensive walkthrough for the precise calculation of the molecular weight of 1-¹³C labeled DL-lysine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles of isotopic labeling and its impact on molecular mass, ensuring accuracy in experimental design and analysis.

The Significance of Isotopic Labeling in Research

Isotopically labeled compounds, such as 1-¹³C DL-lysine, are indispensable tools in a myriad of scientific disciplines. The substitution of an atom with one of its isotopes—differing only in the number of neutrons—provides a powerful method for tracing the metabolic fate of molecules, elucidating reaction mechanisms, and serving as internal standards in quantitative mass spectrometry. The precision of these studies hinges on the accurate determination of the molecular weight of the labeled compound.

Experimental Protocol: Molecular Weight Determination

The accurate calculation of the molecular weight of an isotopically labeled compound is a foundational step for its application in research. This process requires a clear understanding of the atomic composition of the molecule and the precise atomic masses of its constituent isotopes.

Step-by-Step Calculation Methodology

The molecular weight of 1-¹³C DL-lysine is calculated by summing the atomic weights of all atoms in its molecular formula, accounting for the isotopic substitution at the C1 position.

  • Establish the Molecular Formula: The chemical formula for DL-lysine is C₆H₁₄N₂O₂[1][2][3][4][5].

  • Identify the Labeled Position: In 1-¹³C DL-lysine, one of the six carbon atoms is the heavier isotope, carbon-13.

  • Gather Atomic Weights: The standard atomic weights of the constituent elements and the specific atomic weight of the carbon-13 isotope are required.

    • Carbon-13 (¹³C): 13.003354835 g/mol [6]

    • Carbon (C): The standard atomic weight is an interval [12.0096, 12.0116][7]; for this calculation, the conventional value of 12.011 g/mol is used[8].

    • Hydrogen (H): The standard atomic weight is an interval [1.00784, 1.00811][9]; a conventional value is 1.008 g/mol [10][11].

    • Nitrogen (N): The standard atomic weight is an interval [14.00643, 14.00728][12]; a conventional value is 14.007 g/mol [13][14].

    • Oxygen (O): The standard atomic weight is an interval [15.99903, 15.99977][15]; the conventional value is 15.999 g/mol .

  • Calculate the Molecular Weight:

    • Contribution of ¹³C: 1 × 13.003355 = 13.003355 g/mol

    • Contribution of C: 5 × 12.011 = 60.055 g/mol

    • Contribution of H: 14 × 1.008 = 14.112 g/mol

    • Contribution of N: 2 × 14.007 = 28.014 g/mol

    • Contribution of O: 2 × 15.999 = 31.998 g/mol

    • Total Molecular Weight: 13.003355 + 60.055 + 14.112 + 28.014 + 31.998 = 147.182 g/mol

Data Presentation: A Comparative Analysis

For clarity and ease of comparison, the atomic and molecular weights are summarized in the table below.

Element/MoleculeStandard Atomic/Molecular Weight ( g/mol )1-¹³C Labeled Atomic/Molecular Weight ( g/mol )
Carbon (C)12.011[8]N/A
Carbon-13 (¹³C)N/A13.003355[6]
Hydrogen (H)1.008[10][11]1.008[10][11]
Nitrogen (N)14.007[13][14]14.007[13][14]
Oxygen (O)15.999[15]15.999[15]
**DL-Lysine (C₆H₁₄N₂O₂) **146.19 [1][2][3][4]147.182

Visualization of the Labeled Molecule

The following diagram illustrates the molecular structure of DL-lysine with the ¹³C labeled carbon at the C1 position.

Caption: Molecular structure of 1-¹³C DL-lysine with the labeled carbon highlighted.

Conclusion

The precise determination of the molecular weight of isotopically labeled compounds is paramount for the integrity of research outcomes. This guide provides a clear and authoritative methodology for calculating the molecular weight of 1-¹³C DL-lysine, empowering researchers to proceed with their experimental work with confidence. The principles outlined herein are broadly applicable to other isotopically labeled molecules, serving as a foundational reference for the scientific community.

References

  • Oxygen - Wikipedia. [Link]

  • Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry. [Link]

  • DL-Lysine solution - ChemBK. [Link]

  • Standard atomic weight - Wikipedia. [Link]

  • dl-Lysine - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • Carbon-13 | C | CID 175670880 - PubChem - NIH. [Link]

  • Hydrogen - Wikipedia. [Link]

  • Nitrogen - Wikipedia. [Link]

  • Standard Atomic Weights - Commission on Isotopic Abundances and Atomic Weights. [Link]

  • What is the atomic mass of hydrogen? - Quora. [Link]

  • Nitrogen atom - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • Nitrogen - Element information, properties and uses | Periodic Table. [Link]

Sources

An In-depth Technical Guide to DL-Lysine·2HCl (1-¹³C): Principles and Applications in Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of DL-Lysine·2HCl (1-¹³C), a stable isotope-labeled amino acid critical for nuanced biochemical and metabolic research. We will delve into its fundamental properties, synthesis considerations, quality control methodologies, and key applications, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Compound Identification and Core Properties

The specific compound of interest is DL-Lysine dihydrochloride, isotopically labeled with Carbon-13 at the C1 (carboxyl) position.

PropertyValueSource
Chemical Name DL-Lysine-[1-¹³C] Dihydrochloride[][2]
Synonyms DL-Lysine·2HCl (1-¹³C)[2][3]
CAS Number 202326-50-9 [][2]
Molecular Formula ¹³C¹²C₅H₁₆Cl₂N₂O₂Derived from[2]
Isotopic Purity Typically ≥99 atom % ¹³C[4][5]
Chemical Purity Typically ≥98%[5]
Mass Shift M+1[5]

The dihydrochloride salt form enhances the compound's stability and solubility, particularly in aqueous solutions common for cell culture and in vivo studies.[6] The ¹³C label at the C1 position introduces a precise mass shift of +1 Dalton compared to its unlabeled counterpart, which is the cornerstone of its utility in mass spectrometry-based analyses.[5]

The Rationale for Isotopic Labeling: Why ¹³C?

Stable isotope-labeled compounds, particularly those enriched with ¹³C, are indispensable tools in modern life sciences.[7][8] Unlike radioactive isotopes, they are non-hazardous and can be safely used in a wide range of experimental systems, including human clinical studies.[8][9] The core principle is that ¹³C-labeled molecules are chemically identical to their natural ¹²C counterparts and are processed by biological systems in the same manner.[7][] However, their increased mass allows them to be distinguished and quantified by analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers.[7]

This enables researchers to:

  • Trace Metabolic Pathways: Follow the journey of the ¹³C atom as it is incorporated from lysine into various downstream metabolites, providing a dynamic map of metabolic flux.[7][][11]

  • Perform Quantitative Proteomics: Use techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to precisely quantify differences in protein abundance between different cell populations.[6][12][13]

  • Serve as Internal Standards: Use the labeled compound as an internal standard for the accurate quantification of its unlabeled analogue in complex biological samples like blood, urine, and tissues.[14][15]

The choice of labeling position is critical. Labeling at the C1 position (1-¹³C) is particularly useful for tracking decarboxylation reactions and the flow of the carboxyl group in metabolic pathways.

Synthesis and Quality Control: Ensuring Experimental Integrity

The production of high-quality DL-Lysine·2HCl (1-¹³C) is a multi-step process demanding rigorous quality control to ensure the validity of experimental results.[16][17]

Synthesis Overview

While specific proprietary methods vary, the synthesis of ¹³C-labeled amino acids often involves either total chemical synthesis from ¹³C-enriched precursors or enzymatic methods.[8] Recent advancements include palladium-catalyzed C(sp³)–H functionalization and visible light-driven carboxylation with ¹³C-formate, offering more efficient and cost-effective routes to production.[18][19][20]

G cluster_0 Synthesis Workflow A ¹³C-Enriched Precursor (e.g., Na¹³CN, ¹³CO₂) B Multi-Step Chemical Synthesis (e.g., Pd-catalyzed functionalization) A->B Incorporation C Crude Labeled Lysine B->C D Purification (e.g., Chromatography) C->D E Conversion to Dihydrochloride Salt D->E F Final Product: DL-Lysine·2HCl (1-¹³C) E->F

Caption: Generalized workflow for the chemical synthesis of ¹³C-labeled lysine.

A Self-Validating System: Rigorous Quality Control

The trustworthiness of any study using isotopic tracers hinges on the quality of the labeled compound.[16][17] A comprehensive Certificate of Analysis (CoA) is essential and should validate several key parameters.[9]

Key QC Checkpoints:

ParameterMethod(s)Purpose
Identity Confirmation ¹H-NMR, ¹³C-NMRConfirms the molecular structure and the specific position of the ¹³C label.[16]
Isotopic Enrichment High-Resolution Mass Spectrometry (HR-MS), NMRQuantifies the percentage of molecules that are successfully labeled with ¹³C. This must be high (typically >98%) to ensure a clear signal over the natural ¹³C abundance.[9][16]
Chemical Purity HPLC, UPLC-MSDetermines the percentage of the desired compound relative to any chemical impurities.[9]
Radionuclidic Purity (As required)Ensures the absence of any radioactive impurities.[17]

Failure to verify these parameters can lead to significant experimental errors, such as inaccurate quantification and misinterpretation of metabolic pathways.[16] For instance, low isotopic enrichment complicates data analysis by requiring corrections for the natural isotopic abundance of carbon.[16]

Core Applications & Experimental Protocols

DL-Lysine·2HCl (1-¹³C) is a versatile tool applied across various research domains, from fundamental metabolism to drug development.[8]

Metabolic Flux Analysis (MFA)

MFA is a powerful technique used to quantify the rates of metabolic reactions.[7] By introducing DL-Lysine·2HCl (1-¹³C) as a tracer, scientists can track how the ¹³C atom moves through interconnected metabolic pathways.

Workflow for a Cell-Based MFA Experiment:

G cluster_1 Metabolic Flux Analysis Workflow A 1. Cell Culture: Grow cells in standard medium. B 2. Media Switch: Replace with medium containing DL-Lysine·2HCl (1-¹³C). A->B C 3. Time-Course Incubation: Allow cells to metabolize the tracer. B->C D 4. Metabolite Extraction: Quench metabolism and extract intracellular metabolites. C->D E 5. LC-MS/MS Analysis: Separate and detect labeled metabolites. D->E F 6. Data Analysis: Determine ¹³C incorporation and calculate metabolic fluxes. E->F

Caption: Step-by-step workflow for a typical ¹³C metabolic flux experiment.

Protocol: Sample Preparation for LC-MS/MS

  • Culture Cells: Plate cells and grow to the desired confluency.

  • Introduce Tracer: Remove standard media and replace it with media containing a known concentration of DL-Lysine·2HCl (1-¹³C).

  • Incubate: Culture cells for a predetermined time series (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of label incorporation.

  • Quench & Wash: Aspirate media and rapidly wash cells with ice-cold saline to halt metabolic activity.

  • Extract Metabolites: Add ice-cold extraction solvent (e.g., 80% methanol) to the plate, scrape the cells, and collect the lysate.

  • Prepare for Analysis: Centrifuge the lysate to pellet protein and debris. Collect the supernatant containing the metabolites for LC-MS/MS analysis.

The resulting mass spectrometry data will show mass shifts in downstream metabolites, indicating the pathway through which the ¹³C from lysine was routed.[12]

Internal Standard for Quantitative Bioanalysis

In drug development and clinical research, accurately measuring the concentration of drugs or biomarkers is crucial.[14] DL-Lysine·2HCl (1-¹³C) can serve as an ideal internal standard for the quantification of unlabeled lysine. Because it is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, correcting for variations in sample preparation and instrument response.[14][15]

Protocol: Use as an Internal Standard

  • Sample Collection: Obtain the biological matrix (e.g., plasma, tissue homogenate).

  • Spiking: Add a precise, known amount of DL-Lysine·2HCl (1-¹³C) to every sample, calibrator, and quality control standard at the beginning of the sample preparation process.

  • Extraction: Perform protein precipitation or other extraction methods to isolate the analyte and internal standard.

  • LC-MS/MS Analysis: Analyze the samples. The mass spectrometer is set to monitor the specific mass-to-charge ratios (m/z) for both unlabeled lysine (light) and ¹³C-labeled lysine (heavy).

  • Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is used to construct a calibration curve and determine the concentration of unlabeled lysine in the unknown samples.[21]

This method provides robust and reliable quantification, essential for pharmacokinetic studies and clinical diagnostics.[14]

Conclusion

DL-Lysine·2HCl (1-¹³C) is more than just a chemical reagent; it is a sophisticated tool that provides a window into the dynamic processes of living systems. Its value is predicated on its high purity and precise isotopic enrichment, making rigorous synthesis and quality control paramount. For researchers in metabolomics, proteomics, and pharmaceutical development, a thorough understanding of its properties and the causality behind its application workflows is essential for designing robust experiments and generating trustworthy, high-impact data.

References

  • Cambridge Isotope Laboratories, Inc. (n.d.). DL-Lysine·2HCl (1-¹³C, 99%; ε-¹⁵N, 99%).
  • BOC Sciences. (n.d.). Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers.
  • Maity, A. N., Shaikh, A. C., Srimurugan, S., et al. (2012). Synthesis of 4-thia-[6-¹³C]lysine from [2-¹³C]glycine: Access to site-directed isotopomers of 2-aminoethanol, 2-bromoethylamine and 4-thialysine. Amino Acids, 42(1), 309-315.
  • BenchChem. (n.d.). Challenges in the quality control of isotopic labeling experiments.
  • BenchChem. (n.d.). The Role of ¹³C-Labeled Amino Acids in Metabolic Research: An In-depth Technical Guide.
  • Creative Animodel. (2024). Applications of Stable Isotope Labeled Amino Acids in Biological and Medical Research.
  • Takeuchi, T., et al. (n.d.). Synthesis of ¹³C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. PMC.
  • BOC Sciences. (n.d.). CAS 202326-50-9 DL-Lysine-[1-¹³C] Dihydrochloride.
  • ResearchGate. (n.d.). Incorporation of ¹³C₆ L-lysine into proteins at various time points.
  • ChemRxiv. (2025). Synthesis of ¹³C-labeled α-Amino Acids via Visible Light-Driven C(sp³)–H Carboxylation with ¹³C-Formate.
  • Alfa Chemistry. (n.d.). Isotope-labeled Pharmaceutical Standards.
  • Cambridge Isotope Laboratories, Inc. (n.d.). L-Lysine·2HCl (1-¹³C, 99%).
  • Royal Society of Chemistry. (n.d.). Synthesis of ¹³C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry.
  • ChemPep Inc. (n.d.). Stable Isotope Labeled Amino Acids | Precision Research Molecules for Proteomics & Metabolomics.
  • The University of New Mexico. (n.d.). Quality Control of Compounded Radiopharmaceuticals.
  • PubMed. (2019). Quality control of imbalanced mass spectra from isotopic labeling experiments.
  • University of Groningen. (n.d.). Mass spectrometric analysis of PTM dynamics using stable isotope labeled metabolic precursors in cell culture.
  • ChemicalBook. (n.d.). DL-LYSINE-1-¹³C DIHYDROCHLORIDE suppliers & manufacturers in China.
  • Creative Biolabs. (n.d.). L-Lysine-2HCl, ¹³C₆, ¹⁵N₂ for SILAC.
  • MedChemExpress. (n.d.). L-Lysine-¹³C dihydrochloride.
  • MS Bioworks. (n.d.). Fractional Enrichment in Plasma after 3 and 12 wks of labeling with Diet B.
  • Sigma-Aldrich. (n.d.). Buy ᴅʟ-Lysine-6-¹³C dihydrochloride 99 atom ¹³C Isotope.
  • Charles River Laboratories. (n.d.). Isotopic Labeling Services.
  • Sigma-Aldrich. (n.d.). L-Lysine-1-¹³C hydrochloride.

Sources

Technical Guide: Storage Stability and Integrity of Stable Isotope Labeled DL-Lysine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Stable isotope labeled (SIL) DL-Lysine salts (e.g., DL-Lysine


 HCl labeled with 

,

, or

) serve as critical internal standards in quantitative mass spectrometry (MS) and metabolomics.[1] While the isotopic labels themselves are non-radioactive and inherently stable, the chemical matrix—specifically the lysine hydrochloride salt—is susceptible to environmental degradation.

The core stability thesis: The primary threat to SIL-DL-Lysine is not isotopic decay, but hygroscopic-induced chemical hydrolysis and photochemical oxidation . When stored correctly (


, desiccated, dark), these compounds exhibit shelf lives exceeding 5 years. This guide details the physicochemical mechanisms of degradation and provides self-validating protocols to ensure analytical rigor.

Part 1: The Physicochemical Basis of Stability

To understand storage requirements, one must first understand the molecular vulnerabilities of the compound.

The Salt Form Factor

Lysine is a basic amino acid (


 of side chain 

). In its free base form, it is highly reactive and prone to oxidation. Consequently, it is almost exclusively supplied as a monohydrochloride (HCl) or dihydrochloride salt .
  • Benefit: The lattice energy of the HCl salt stabilizes the amine groups, preventing autoxidation.

  • Liability: The chloride ion introduces significant hygroscopicity . Above a Critical Relative Humidity (CRH) of

    
    , the salt lattice collapses, absorbing atmospheric water. This leads to "caking," which alters the molar mass of the weighable solid, disastrously affecting quantitative precision before the sample even enters the mass spectrometer.
    
Isotopic Bond Strength & Exchange Risks

The stability of the label depends entirely on its position and element type.

Isotope TypeBond TypeStability ProfileRisk Assessment
Carbon-13 (

)

Absolute. No risk of exchange. The backbone is chemically inert under storage conditions.
Nitrogen-15 (

)

High. Stable.[2][3] Only compromised by extreme hydrolysis (breaking the peptide/amine bond).
Deuterium (

)

Conditional. High Risk. Deuterium on heteroatoms (

,

) exchanges instantly with solvent water. Deuterium on Carbon (

) is generally stable unless located at the

-carbon, where enolization can occur at extreme pH.

Critical Insight: For Deuterated Lysine (e.g.,


-Lysine), the labels are typically placed on the side chain (

positions) to prevent metabolic or chemical exchange. If your specific isomer has a Deuterium on the

-carbon, avoid aqueous storage at pH > 8.0 to prevent racemization-induced isotope loss.

Part 2: Degradation Vectors & Signaling Pathways

The following Graphviz diagram illustrates the causal pathways leading from environmental stress to analytical failure.

StabilityPathways Environment Storage Environment Moisture Humidity (>60% RH) Environment->Moisture Light UV/VIS Light Environment->Light Temp Heat (>25°C) Environment->Temp ChemState Physicochemical State Moisture->ChemState Deliquescence Oxidation Photo-Oxidation (Yellowing) Light->Oxidation Radical Formation Hydrolysis Lattice Collapse & Hydrolysis Temp->Hydrolysis Kinetic Acceleration ChemState->Hydrolysis Catalysis MassShift Weighing Error (Water Weight) ChemState->MassShift PurityLoss Chemical Purity < 98% Hydrolysis->PurityLoss Oxidation->PurityLoss Outcome Analytical Failure MassShift->Outcome PurityLoss->Outcome

Figure 1: Causal pathways of SIL-Lysine degradation. Note that moisture is the precursor to both physical weighing errors and chemical hydrolysis.

Part 3: Self-Validating Experimental Protocols

As a scientist, you should never assume a standard is pure simply because the bottle says so. Use these protocols to validate the integrity of your SIL-Lysine salts upon receipt and annually thereafter.

Protocol A: Hygroscopic Integrity Check (Karl Fischer)

Objective: Determine if the salt has absorbed water, which would skew the calculated molarity of your standard solutions. Standard: Water content should be


 w/w (unless a specific hydrate form is stated).
  • Preparation: Equilibrate the Karl Fischer (KF) titrator with dry methanol.

  • Sampling: In a glove box (or rapidly in ambient air), transfer ~50 mg of SIL-DL-Lysine HCl to the titration vessel.

  • Measurement: Execute coulometric titration.

  • Calculation:

    
    
    Apply this factor when weighing the powder for stock solutions.
    
Protocol B: Isotopic Enrichment Verification (LC-HRMS)

Objective: Confirm that no "back-exchange" or dilution with natural lysine has occurred. Instrument: LC-Q-TOF or Orbitrap MS.

  • Solvent: Prepare a 10 µM solution of SIL-Lysine in 0.1% Formic Acid/Water.

  • Method: Direct infusion or short C18 column run (Isocratic 5% ACN).

  • Analysis: Acquire spectra in Positive Mode (

    
    ).
    
  • Validation Logic:

    • Calculate the theoretical mass shift (e.g., Lysine is 146.19 Da;

      
      -Lysine is +6.02 Da).
      
    • Observe the M+0 (unlabeled) peak.

    • Pass Criteria: The abundance of the unlabeled (M+0) peak must be

      
       (or consistent with the Certificate of Analysis enrichment, typically >99%).
      

Part 4: Best Practices for Long-Term Storage

The following workflow ensures maximum stability. This is based on ICH Q1A (R2) guidelines adapted for high-value chemical standards.

The "Golden Rule" of Aliquoting

Never store the bulk bottle at


 and repeatedly open it.
  • Why? Every time you open a cold bottle in a warm lab, condensation forms inside. This initiates the "Hygroscopic Loop" of degradation.

  • Action: Upon receipt, aliquot the dry powder into amber glass vials with Teflon-lined caps. Seal with Parafilm.

Storage Matrix
ParameterRecommendationScientific Rationale
Temperature

Arrests kinetic degradation rates (Arrhenius equation).
Container Amber GlassBlocks UV light (

) to prevent photo-oxidation of the amine.
Atmosphere Argon/Nitrogen HeadspaceDisplaces oxygen and moisture.
Desiccant Silica Gel PacketMaintains local RH

inside the secondary container.
QC Workflow Diagram

Implement this logic flow for inventory management.

QC_Workflow Start Receipt of SIL-Lysine VisualCheck Visual Inspection (White Crystalline Powder?) Start->VisualCheck Yellow Yellow/Clumped? VisualCheck->Yellow KF_Test Protocol A: Water Content Yellow->KF_Test No (Looks Good) Discard Discard/Recalculate Yellow->Discard Yes (Degraded) MS_Test Protocol B: Isotopic Check KF_Test->MS_Test Aliquot Aliquot into Amber Vials (Argon Flush) MS_Test->Aliquot Pass MS_Test->Discard Fail Freeze Store at -20°C Aliquot->Freeze

Figure 2: Quality Control (QC) decision tree for incoming stable isotope standards.

References

  • International Council for Harmonisation (ICH). (2003).[4][5] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • PubChem. (2024). Lysine Hydrochloride - Chemical Safety and Stability. [Link]

  • National Institutes of Health (NIH). (2025). Deuterium labeling enables proteome-wide turnover kinetics analysis. [Link]

Sources

Technical Guide: 1-13C Lysine Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Protocol Subject: 1-13C Lysine Catabolism: Pathway Tracing and Flux Quantification Audience: Senior Scientists, Metabolic Engineers, and Drug Discovery Leads

Executive Summary: The Strategic Value of C1-Tracing

In metabolic flux analysis (MFA), the choice of isotopomer dictates the biological question you can answer. While uniformly labeled tracers ([U-13C]Lysine) track carbon skeleton redistribution into the TCA cycle, L-[1-13C]Lysine is a precision tool designed for a singular, critical purpose: quantifying the rate of oxidative decarboxylation.

Because the C1 position (the


-carboxyl group) is exclusively released as 

during the conversion of

-ketoadipate to glutaryl-CoA, this tracer acts as a "checkpoint probe." It decouples upstream catabolic accumulation (Saccharopine/Pipecolate accumulation) from downstream oxidative flux (TCA cycle entry). This distinction is vital for studying metabolic disorders like Glutaric Aciduria Type 1 (GA-1) and for evaluating drugs targeting mitochondrial dehydrogenase activity.

The Biochemistry of 1-13C Lysine

To interpret the data, one must understand the exact fate of the labeled carbon.

The Two Routes to -Aminoadipate

Mammalian lysine catabolism occurs primarily via two pathways that converge at


-aminoadipate semialdehyde (

-AAS):
  • Saccharopine Pathway (Liver/Mitochondria): The dominant route.[1] Lysine condenses with

    
    -ketoglutarate.[2][3]
    
  • Pipecolate Pathway (Brain/Peroxisome): Relevant in neurology; involves cyclization to pipecolate before oxidation.

The Decarboxylation Event (The Signal)

Regardless of the upstream route, the flux converges at


-ketoadipate.
  • Step: Oxidative decarboxylation of

    
    -ketoadipate to Glutaryl-CoA.
    
  • Enzyme:

    
    -Ketoadipate Dehydrogenase (
    
    
    
    -KADH).
  • The 1-13C Fate: The C1 atom of lysine becomes the C1 (carboxyl) of

    
    -ketoadipate. During the 
    
    
    
    -KADH reaction, this specific carbon is cleaved and released as
    
    
    .
  • Result: All metabolites downstream of this step (Glutaryl-CoA, Crotonyl-CoA, Acetyl-CoA) are unlabeled (M+0) when using 1-13C Lysine.

Pathway Visualization

The following diagram illustrates the tracking of the C1 atom (marked in red) and the divergence of the pathways.

LysineMetabolism Lysine L-Lysine [1-13C] (C1 Labeled) Saccharopine Saccharopine [1-13C] Lysine->Saccharopine Saccharopine Pathway (Liver) Pipecolate L-Pipecolate [1-13C] Lysine->Pipecolate Pipecolate Pathway (Brain) aKG a-Ketoglutarate aKG->Saccharopine AASA a-Aminoadipate Semialdehyde (AASA) [1-13C] Saccharopine->AASA SDH Pipecolate->AASA POX AAA a-Aminoadipate (AAA) [1-13C] AASA->AAA AASADH AKA a-Ketoadipate (AKA) [1-13C] AAA->AKA Transaminase CO2 13-CO2 (Detected Signal) AKA->CO2 C1 Release GlutarylCoA Glutaryl-CoA (Unlabeled M+0) AKA->GlutarylCoA Oxidative Decarboxylation LKR LKR SDH SDH CryM CryM/P5CR AASADH AASADH DHTKD1 DHTKD1 (a-KADH)

Caption: Fate of the C1-label in Lysine catabolism. Note the critical loss of the label as 13CO2 at the


-Ketoadipate Dehydrogenase step.

Experimental Protocol: In Vitro Flux Analysis

Objective: Measure lysine catabolic flux in HepG2 cells or primary hepatocytes.

Materials
  • Tracer: L-[1-13C]Lysine (99% enrichment). Source: Cambridge Isotope Laboratories or Sigma-Aldrich.

  • Media: Custom DMEM (Lysine-free) + 10% Dialyzed FBS (to remove endogenous lysine).

  • Internal Standard: L-Norleucine (for GC-MS quantification).

Cell Culture & Incubation Workflow
  • Seeding: Seed HepG2 cells at

    
     cells/well in 6-well plates. Culture until 80% confluence.
    
  • Wash: Wash cells 2x with PBS to remove residual unlabeled lysine.

  • Pulse: Add 0.4 mM L-[1-13C]Lysine in lysine-free DMEM.

    • Note: 0.4 mM mimics physiological plasma concentrations.

  • Time Course: Collect samples at T=0, 6, 12, and 24 hours.

    • Fraction 1 (Media): Collect supernatant for

      
       analysis (if using gas trapping) or secreted metabolites.
      
    • Fraction 2 (Intracellular): Wash cells with ice-cold saline. Quench metabolism immediately with 500

      
      L of 80% Methanol (-80°C) .
      
Metabolite Extraction
  • Scrape cells in the cold methanol and transfer to microcentrifuge tubes.

  • Lysis: Vortex vigorously for 1 min; sonicate for 30 sec on ice.

  • Separation: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant: Transfer to a new glass vial (contains polar metabolites: Lysine, Saccharopine, AAA).

  • Drying: Evaporate supernatant to dryness under a nitrogen stream at 30°C.

Analytical Methodology: GC-MS

While LC-MS is useful, GC-MS is the gold standard for amino acid flux due to its superior separation of isomers (e.g., distinguishing


-aminoadipate from other isomers) and robust fragmentation libraries.
Derivatization (TBDMS Method)

We use MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) to form TBDMS derivatives. This is preferred over TMS because TBDMS derivatives are more stable and produce a characteristic [M-57] fragment (loss of tert-butyl group), simplifying isotopomer analysis.

  • Resuspension: Redissolve dried extract in 30

    
    L Pyridine.
    
  • Reaction: Add 50

    
    L MTBSTFA + 1% TBDMS-Cl.
    
  • Incubation: Incubate at 60°C for 60 minutes .

  • Transfer: Transfer to GC autosampler vials with glass inserts.

GC-MS Settings
  • Column: DB-5MS or equivalent (30m x 0.25mm ID).

  • Carrier Gas: Helium at 1 mL/min constant flow.

  • Temp Program: 100°C (1 min hold)

    
     10°C/min 
    
    
    
    300°C (hold 5 min).
  • MS Mode: Electron Impact (EI) at 70 eV. Use SIM (Selected Ion Monitoring) for maximum sensitivity.

Target Ions (SIM Table)

Monitor the [M-57] fragment (loss of


) for maximum sensitivity.
MetaboliteDerivativeUnlabeled Mass (m/z)1-13C Mass (m/z)Notes
Lysine TBDMS (3-sub)431432Substrate pool enrichment
Saccharopine TBDMS (4-sub)689690Key intermediate

-Aminoadipate
TBDMS (2-sub)375376Pre-decarboxylation
Glutamate TBDMS (2-sub)432432 (M+0)Control: Should be M+0 if C1 is lost

Critical QC Check: If you detect significant M+1 in Glutamate or downstream TCA intermediates, it indicates tracer recycling (fixation of


) or impurities. With 1-13C Lysine, Glutamate should remain largely unlabeled in short time courses.

Data Interpretation & Flux Calculation[4][5][6][7]

Mass Isotopomer Distribution (MID)

Calculate the fractional enrichment (


) for each isotopologue:


Calculating Flux ( )

Since 1-13C Lysine catabolism is linear up to the decarboxylation step, the flux through the pathway can be estimated by the appearance rate of labeled intermediates relative to the substrate enrichment.

Flux into Saccharopine (


): 


Decarboxylation Rate (Indirect): If you cannot trap CO2, you measure the ratio of Labeled


-AAA  to Unlabeled Glutaryl-CoA  (or downstream products). A high accumulation of labeled 

-AAA with low downstream flux suggests a blockage at DHTKD1 (relevant for Glutaric Aciduria models).

References

  • Chang, Y. F. (1978). Lysine metabolism in the rat brain: The pipecolic acid-forming pathway.[1][4] Journal of Neurochemistry, 30(2), 347-354.[4] Link

  • Baretto, D., et al. (2000). Twenty-four-hour oral tracer studies with L-[1-13C]lysine at a low and intermediate lysine intake in healthy adults. American Journal of Clinical Nutrition, 72(1), 122-130.[5] Link

  • Sauer, S. W., et al. (2011). Glutaric aciduria type I and the cerebral lysine degradation pathway.[1] Journal of Inherited Metabolic Disease, 34, 1-12. Link

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42, 317–325. Link

  • Crowther, R. L., et al. (2024). Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo. Nature Metabolism (Contextual Reference for Liver MFA). Link

Sources

Applications of racemic 1-13C lysine in metabolomics

Advanced Metabolomic Profiling: Applications of Racemic [1- C]Lysine

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Metabolomics Scientists, and Drug Development Leads

Executive Summary

The utilization of Racemic [1-


C]Lysine

stereospecific metabolic discriminationcost-effective Isotope Dilution Mass Spectrometry (IDMS)mechanistic dissection of decarboxylation pathways

This guide details the technical application of this tracer, moving beyond simple quantification to explore its role in distinguishing mammalian (L-dominant) vs. microbial/enzymatic (D-active) metabolic flux, and tracking the specific fate of the carboxyl carbon (C1) in catabolic bifurcations.

Part 1: The Isotopic Tool – Properties & Strategic Utility

The Tracer: DL-[1- C]Lysine[1]
  • Label Position: Carbon-1 (Carboxyl group).

  • Chirality: Racemic (50% L-Lysine, 50% D-Lysine).

  • Mass Shift: +1.00335 Da (M+1).

Why Racemic? The "Trojan Horse" Strategy

In standard mammalian systems, L-lysine is the bioactive substrate. The presence of the D-isomer in the racemic tracer serves two distinct high-level functions:

  • The Inert Internal Standard (Achiral Analysis): In standard achiral LC-MS workflows, D-[1-

    
    C]Lysine co-elutes with L-[1-
    
    
    C]Lysine. Because mammalian enzymes (excluding DAAO) rarely metabolize the D-form rapidly, the D-component acts as a stable bulk carrier, reducing the cost of the internal standard while maintaining ionization similarity.
  • The Stereochemical Probe (Chiral Analysis): In chiral separations, the D-isomer allows researchers to quantify D-amino acid oxidase (DAAO) activity—a critical pathway in neurodegeneration and gut microbiome interactions—simultaneously with L-lysine flux.

Why 1- C? The Decarboxylation Trap

The C1 label is the "sacrificial" atom in decarboxylation reactions.

  • Pathway A (Retention): Oxidative deamination (Saccharopine/Pipecolic acid pathways) retains the C1 carboxyl group.

  • Pathway B (Loss): Decarboxylation (to Cadaverine) releases C1 as

    
    CO
    
    
    .
  • Result: The appearance of unlabeled cadaverine alongside labeled saccharopine provides a definitive readout of pathway bifurcation.

Part 2: Core Application – Metabolic Flux Analysis (MFA)

Pathway Bifurcation Logic

The catabolism of lysine is a major determinant of nitrogen balance and neurotransmitter regulation. The 1-

Saccharopine PathwayPipecolic Acid Pathway
Diagram 1: Fate of [1-13C]Lysine in Catabolic Pathways

The following diagram illustrates the differential fate of the C1 label.

LysineCatabolismRacemicLysRacemic [1-13C]Lysine(M+1)LLysL-[1-13C]Lysine(M+1)RacemicLys->LLysResolutionDLysD-[1-13C]Lysine(M+1)RacemicLys->DLysResolutionSacSaccharopine(M+1 Retained)LLys->SacSaccharopine Dehydrogenase(Liver/Mitochondria)CadCadaverine(M+0, Label Lost)LLys->CadLysine Decarboxylase(Gut Bacteria/Specific Tissues)CO213CO2 GasLLys->CO2DecarboxylationPipL-Pipecolic Acid(M+1 Retained)DLys->PipD-Amino Acid Oxidase (DAAO)(Brain/Peroxisome)AASAAASA(M+1 Retained)Sac->AASASaccharopine Dehydrogenase

Caption: Differential metabolic fate of [1-13C]Lysine enantiomers. Note the loss of label (M+0) in the decarboxylation pathway versus retention (M+1) in oxidative pathways.

Experimental Causality

When designing the MFA experiment, the choice of 1-


CU-

C (Uniform)
  • Uniform Labeling: Dilutes signal across all fragments; good for biomass synthesis tracking but poor for specific bond-breaking events.

  • C1 Labeling: specifically probes the

    
    -decarboxylation . If you detect M+1 Cadaverine, your tracer was impure or recyclization occurred. If you detect M+0 Cadaverine + 
    
    
    CO
    
    
    , the pathway is active.

Part 3: Quantitative Metabolomics (IDMS Protocol)

Using racemic [1-^{13}C]lysine as an Internal Standard (IS) is a cost-efficiency hack in quantitative metabolomics.

The Principle

Since enantiomers (L and D) have identical physical properties in an achiral environment, they co-elute and ionize identically. By spiking a biological sample (containing endogenous L-Lysine) with a known concentration of Racemic [1-^{13}C]Lysine, you create a robust ratiometric system.

Formula for Quantification:

Where

Part 4: Experimental Workflow (Step-by-Step)

Sample Preparation (Plasma/Cell Culture)

Objective: Extract polar metabolites while preserving isotopic fidelity.

  • Quenching: Immediately quench cell metabolism with 80% cold Methanol (-80°C) to stop enzymatic turnover of the tracer.

  • Spiking (The Critical Step): Add 10 µM DL-[1-^{13}C]Lysine to the extraction solvent before cell scraping/homogenization. This ensures the IS corrects for extraction losses.

  • Lysis: Vortex/sonicate (3 cycles, 30s) on ice.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Derivatization (Optional but Recommended): For enhanced sensitivity, use Dansyl Chloride or Fmoc-Cl . However, for direct flux analysis, HILIC-MS of underivatized amino acids is preferred to avoid kinetic isotope effects during derivatization.

LC-MS/MS Configuration (HILIC Method)

Hydrophilic Interaction Liquid Chromatography (HILIC) is essential for retaining polar amino acids like Lysine.

ParameterSettingRationale
Column ZIC-pHILIC (150 x 2.1 mm, 5 µm)Excellent retention of zwitterionic amino acids.
Mobile Phase A 20 mM Ammonium Carbonate (pH 9.0)High pH ensures lysine deprotonation for better peak shape.
Mobile Phase B Acetonitrile (100%)Organic modifier for HILIC mode.
Flow Rate 0.2 mL/minOptimal for electrospray ionization (ESI) efficiency.
MS Mode Positive ESI (+), MRMLysine ionizes readily in positive mode (

).
Mass Spectrometry Transitions (MRM)

Monitor these specific transitions to distinguish the tracer from endogenous metabolites.

AnalytePrecursor (

)
Product (

)
TypeNote
Endogenous Lysine 147.184.1QuantLoss of NH

+ HCOOH
[1-^{13}C]Lysine (IS) 148.184.1QuantC1 is lost in fragmentation , product is same mass!
[1-^{13}C]Lysine (Alt) 148.1130.1QualLoss of NH

(C1 retained in fragment)

Critical Technical Note: In standard collision-induced dissociation (CID), lysine often loses the carboxyl group (C1). If you monitor the fragment where C1 is lost (e.g.,

mass shift disappearsYou must monitor a transition that RETAINS the C1 label

Part 5: Data Analysis & Visualization

Workflow Diagram

The following Graphviz diagram outlines the analytical decision tree.

WorkflowSampleBiological Sample(Cells/Plasma)SpikeSpike DL-[1-13C]LysineSample->SpikeExtractMeOH ExtractionSpike->ExtractLCHILIC SeparationExtract->LCDecisionChiral or Achiral?LC->DecisionAchiralAchiral Column(Total Lysine)Decision->AchiralStandardChiralChiral Column(L vs D Sep)Decision->ChiralStereo-studyMS_AchiralMS Detection(Single Peak M+1)Achiral->MS_AchiralMS_ChiralMS Detection(Two Peaks M+1)Chiral->MS_ChiralQuantQuantify L-Lysine(IDMS)MS_Achiral->QuantFluxCalculate Flux(Saccharopine/Pipecolate)MS_Chiral->Flux

Caption: Analytical decision matrix for Racemic [1-13C]Lysine workflows. Selection of column chemistry dictates the ability to resolve stereospecific flux.

Interpreting the Data[2]
  • M+0 (147.1): Endogenous Lysine.

  • M+1 (148.1): Tracer (Racemic).

  • Calculation:

    • If studying Flux : Calculate the Mass Isotopomer Distribution (MID).

      
      
      
    • Note: High M+1 in Pipecolic Acid suggests DAAO activity (if using Chiral LC). High M+1 in Saccharopine confirms mitochondrial L-Lysine catabolism.

References

  • Horiike, K., et al. (1994).[1] Distribution of D-amino-acid oxidase and D-aspartate oxidase in the rat brain. Journal of Neuroscience Research . Link

  • Chang, Y. F. (1978). Lysine metabolism in the rat brain: blood-brain barrier transport, formation of pipecolic acid and human hyperpipecolatemia. Journal of Neurochemistry . Link

  • Crowther, L. M., et al. (2019). 13C-Metabolic Flux Analysis using Mass Spectrometry. Computational Systems Biology . Link

  • Cambridge Isotope Laboratories . (2023). Stable Isotope-Labeled Amino Acids: Applications in Metabolomics. Link

  • Tan, Y., et al. (2023).[2] Integrative physiology of lysine metabolites. Physiological Genomics . Link

Methodological & Application

Protocol for metabolic flux analysis using DL-Lysine (1-13C)

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Scientific Rationale

Metabolic Flux Analysis (MFA) using DL-Lysine (1-13C) is a specialized protocol primarily employed to investigate lysine catabolism, protein turnover, and specific decarboxylation events. Unlike uniformly labeled tracers (U-13C), the 1-13C isotopomer targets the carboxyl group, acting as a binary switch to distinguish between pathways that retain the carbon skeleton (e.g., protein synthesis, saccharopine pathway) and those that cleave the carboxyl group (e.g., decarboxylation to cadaverine).

The "DL" Factor: Chirality & Experimental Design

The use of a racemic mixture (DL -Lysine) rather than pure L-Lysine presents a unique challenge and opportunity:

  • L-Lysine: The biologically active enantiomer for protein synthesis and mammalian catabolism.[1]

  • D-Lysine: Generally inert in mammalian systems but actively metabolized in bacteria (via racemases for peptidoglycan synthesis) or degraded by D-amino acid oxidase (DAAO) in specific tissues (kidney/brain).

Critical Directive: In this protocol, the D-isomer often acts as a background diluent in mammalian studies but serves as a critical probe for racemase activity in microbial studies. You must assume the D-fraction contributes to the extracellular pool but may not participate in intracellular L-specific fluxes unless racemization occurs.

Pathway Visualization: The Fate of Carbon-1

The following diagram illustrates the divergent fate of the 1-13C label. Note that CadA/LdcC (Decarboxylase) activity results in the loss of the label as


, rendering the product (Cadaverine) unlabeled (M+0). Conversely, the Saccharopine  pathway retains the label initially.

LysineFate Lys_Ext DL-Lysine (1-13C) [Extracellular] Lys_Int L-Lysine (1-13C) [Intracellular] Lys_Ext->Lys_Int Transport (L-specific) D_Lys D-Lysine (1-13C) [Accumulated/Inert] Lys_Ext->D_Lys Passive/Specific Transport Protein Protein Synthesis (Label Retained) Lys_Int->Protein Translation Saccharopine Saccharopine (Label Retained) Lys_Int->Saccharopine Lysine-Ketoglutarate Reductase Cadaverine Cadaverine (M+0, Unlabeled) Lys_Int->Cadaverine Decarboxylase (LdcC/CadA) CO2 13-CO2 (Gas Phase) Lys_Int->CO2 Decarboxylation AASA AASA (Label Retained) Saccharopine->AASA Dehydrogenase AcetylCoA Acetyl-CoA (Complex Fate) AASA->AcetylCoA Oxidation

Caption: Divergent metabolic fates of DL-Lysine (1-13C). Red path indicates label loss (decarboxylation); Green/Yellow paths indicate label retention.

Detailed Experimental Protocol

Phase 1: Media Preparation & Cell Culture

Objective: Replace natural lysine with the tracer while managing the "DL" concentration.

  • Base Medium: Use lysine-deficient DMEM or RPMI (custom formulation or commercially available "minus amino acids" kits).

  • Tracer Reconstitution:

    • Dissolve DL-Lysine (1-13C) in PBS to create a 100 mM stock.

    • Calculation: Standard L-Lysine concentration in DMEM is ~0.8 mM. Since you are using DL-Lysine, you must add 1.6 mM of the DL-mixture to achieve the equivalent 0.8 mM of the biologically active L-isomer.

    • Note: This doubles the total osmolar load of lysine. Ensure appropriate controls (unlabeled DL-lysine) are used to rule out osmotic or D-isomer toxicity.

  • Dialyzed FBS: Standard Fetal Bovine Serum (FBS) contains ~300 µM lysine. You must use dialyzed FBS (dFBS) to prevent isotopic dilution by unlabeled lysine.

  • Seeding: Seed cells (e.g., 1x10^6 cells/10cm dish) in standard media. Allow attachment (24h).

  • Labeling Pulse:

    • Wash cells 2x with warm PBS.

    • Add the Warm (37°C) Labeling Medium (Lysine-free base + 10% dFBS + 1.6 mM DL-Lysine 1-13C).

    • Timepoints:

      • Flux/Catabolism: 0, 1, 2, 4, 8 hours.

      • Protein Turnover: 12, 24, 48 hours.

Phase 2: Metabolism Quenching & Extraction

Objective: Instantaneously stop metabolic activity and extract polar metabolites.

  • Quenching:

    • Place culture dish on a bed of dry ice .

    • Aspirate medium rapidly. (Save medium for extracellular analysis of 13-Cadaverine or 13-CO2 if using sealed traps).

    • Immediately wash with ice-cold 0.9% NaCl (removes extracellular tracer).

  • Extraction (Biphasic Method):

    • Add 1 mL of -80°C Extraction Solvent (80% Methanol / 20% Water) directly to the plate.

    • Scrape cells using a cell lifter; transfer suspension to a pre-chilled Eppendorf tube.

    • Vortex vigorously for 30 seconds.

    • Freeze-Thaw: Immerse in liquid nitrogen (1 min) then thaw on ice (3 min). Repeat 3x to rupture membranes.[2]

    • Centrifuge at 16,000 x g for 15 min at 4°C .

  • Supernatant Collection:

    • Transfer supernatant (containing Lysine, Cadaverine, Saccharopine) to a glass vial.

    • Optional: If lipids are needed, add chloroform (MeOH:H2O:CHCl3 1:1:1) to separate phases. For Lysine MFA, the polar (upper) phase is sufficient.

  • Drying: Evaporate methanol under a nitrogen stream or SpeedVac at room temperature. Reconstitute in 50 µL 0.1% Formic Acid in Water (LC-MS mobile phase A).

Phase 3: LC-MS/MS Acquisition Parameters

Instrumentation: Triple Quadrupole (QqQ) or High-Resolution Orbitrap. Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory for retaining polar amines like Lysine and Cadaverine.

  • Recommended: Waters BEH Amide or SeQuant ZIC-pHILIC.

Mass Transitions (MRM) Table

Assuming Positive Ion Mode (ESI+)

MetabolitePrecursor (Unlabeled)Product (Quant)Precursor (1-13C)Shift Logic
L-Lysine 147.184.1148.1 Parent M+1; Fragment retains C1? Check structure.*
Cadaverine 103.186.1103.1 CRITICAL: If C1 is lost as CO2, Cadaverine is M+0.
Saccharopine 277.184.1278.1 Retains C1 label.
Pipecolic Acid 130.184.1131.1 Retains C1 label.

*Structural Insight for MS/MS: When Lysine (1-13C) fragments, the loss of the carboxyl group (common in MS fragmentation) removes the label.

  • Precursor Scan: Track 148.1 (M+1).

  • Product Scan: If the fragment excludes C1 (e.g., loss of formate/carboxyl), the fragment mass will be identical to the unlabeled standard. This confirms the label position.

Data Analysis & Flux Calculation

Natural Abundance Correction

You must correct for the natural presence of 13C (1.1%) in the carbon skeleton.

  • Use software like IsoCor or Polly to correct raw ion intensities.

  • Formula:

    
    
    
Calculating Decarboxylation Flux ( )

The flux through Lysine Decarboxylase (LDC) is unique because the product loses the label.

  • Logic: If 100% of the intracellular Lysine pool is M+1 (labeled), but the resulting Cadaverine is M+0 (unlabeled), the reaction proceeded via decarboxylation of the C1 atom.

  • Equation:

    
    
    
    • Since Cadaverine becomes M+0, you quantify the total Cadaverine pool. The rate of appearance of Cadaverine (normalized to protein content) represents the absolute flux.

    • Verification: If you see M+1 Cadaverine, it implies recycling of labeled CO2 (rare) or a different tracer position was used.

The "DL" Correction

Since D-Lysine (1-13C) is present in the media but likely not metabolized:

  • Intracellular Pool: Likely 50% labeled (if only L is taken up and D is excluded) or requires correction if D enters passively.

  • Normalization: Always normalize intracellular M+1 enrichment to the extracellular L-Lysine enrichment (which you must assume is 50% of the total DL mix unless chiral chromatography is used).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Intracellular Enrichment High natural lysine in FBS.Ensure Dialyzed FBS is used. Verify media formulation.
High M+0 Cadaverine Background Endogenous synthesis prior to label.Perform a "washout" period with Lys-free media (30 min) before adding tracer.
D-Lysine Interference D-Lysine entering cell passively.Run a D-Lysine only control arm (if available) or use Chiral LC-MS to separate D/L isomers intracellularly.
No Label in Protein Slow turnover rate.Extend labeling time to 24-48h. Lysine is stable in proteins.

References

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13. Link

  • Zaal, E. A., & Berkers, C. R. (2018). The influence of leakage on steady-state metabolic flux analysis. Metabolites, 8(4), 69. Link

  • Struys, E. A., et al. (2012). Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma.[3] Amino Acids, 44, 1073–1079. Link

  • Kikuchi, J., et al. (2003). Production process monitoring by serial mapping of microbial carbon flux distributions using a novel Sensor Reactor approach: II-13C-labeling-based metabolic flux analysis and L-lysine production.[4] Metabolic Engineering, 5(4), 266-279. Link

  • Yuan, J., et al. (2008). 13C-based metabolic flux analysis for metabolic engineering of microorganisms.[5][6] Methods in Molecular Biology, 416, 385-407. Link

Sources

Application Note: A Detailed Guide to the NMR Chemical Shift Assignment of the 1-¹³C Lysine Carboxyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Lysine Carboxyl Group in Biomolecular Research

Lysine, a fundamental amino acid, plays a pivotal role in the structure and function of proteins.[1] Its side chain contains a primary amino group, rendering it basic and frequently involved in electrostatic interactions, post-translational modifications, and enzymatic catalysis. The C-terminal carboxyl group, while a common feature of all amino acids, is of particular interest as its ionization state and local chemical environment are sensitive reporters of the surrounding molecular landscape. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for probing molecular structure and dynamics at atomic resolution, is exceptionally well-suited for studying these subtle environmental effects.[2] Specifically, by selectively enriching the carboxyl carbon with the ¹³C isotope, we can directly observe this functional group and gain profound insights into protein-ligand binding, conformational changes, and local electrostatic environments. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the precise chemical shift assignment of the 1-¹³C lysine carboxyl group.

Core Principles: Understanding the ¹³C Chemical Shift of the Carboxyl Group

The chemical shift (δ) in NMR spectroscopy is the resonant frequency of a nucleus relative to a standard, and it is highly sensitive to the electron density around that nucleus. For a ¹³C-labeled carboxyl group, the chemical shift is influenced by several key factors:

  • Hybridization and Electronegativity: The sp² hybridization of the carboxyl carbon and the presence of two electronegative oxygen atoms deshield the carbon nucleus, causing its resonance to appear at a characteristically downfield position in the ¹³C NMR spectrum.

  • pH and Protonation State: The most significant factor influencing the carboxyl chemical shift is the pH of the solution. The protonation state of the carboxyl group (–COOH vs. –COO⁻) dramatically alters the electron density around the ¹³C nucleus. Deprotonation leads to an increase in electron shielding and a concomitant upfield shift in the ¹³C resonance. This pH-dependent chemical shift follows a sigmoidal titration curve, from which the pKa of the carboxyl group can be accurately determined.[3][4]

  • Hydrogen Bonding and Solvent Effects: The formation of hydrogen bonds involving the carboxyl group can influence its electron density and, consequently, its ¹³C chemical shift. The nature of the solvent (e.g., polarity, hydrogen bonding capacity) can also subtly alter the chemical shift.

  • Local Protein Environment: When the ¹³C-labeled lysine is part of a polypeptide chain, the local microenvironment, including nearby amino acid residues and their electrostatic fields, can induce changes in the carboxyl chemical shift. These changes provide valuable information about protein structure and interactions.

Experimental Workflow for 1-¹³C Lysine Carboxyl Group Assignment

The successful assignment of the 1-¹³C lysine carboxyl group chemical shift hinges on a meticulously planned and executed experimental workflow. This process can be broken down into three key stages: sample preparation, NMR data acquisition, and data processing and analysis.

workflow Experimental Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis prep1 Obtain 1-¹³C Lysine prep2 Prepare NMR Buffer prep1->prep2 prep3 Dissolve Sample prep2->prep3 prep4 Adjust pH prep3->prep4 acq1 Spectrometer Setup prep4->acq1 Transfer to NMR Tube acq2 1D ¹³C NMR Experiment acq1->acq2 acq3 pH Titration (Optional) acq2->acq3 an1 Fourier Transform acq3->an1 Acquired FIDs an2 Phase Correction an1->an2 an3 Chemical Shift Referencing an2->an3 an4 Peak Assignment an3->an4

Figure 1: A schematic overview of the experimental workflow for the NMR chemical shift assignment of the 1-¹³C lysine carboxyl group.

Detailed Protocols

Part 1: Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample. The following protocol outlines the steps for preparing a 1-¹³C lysine sample for NMR analysis.

Materials:

  • 1-¹³C labeled L-lysine

  • Deuterium oxide (D₂O, 99.9%)

  • NMR buffer components (e.g., phosphate buffer, Tris buffer)

  • Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions for pH adjustment

  • NMR tubes

  • Internal reference standard (optional, e.g., DSS or TMS)[5]

Protocol:

  • Buffer Preparation: Prepare a suitable buffer in D₂O. The choice of buffer is critical to maintain a stable pH throughout the experiment. Phosphate or Tris buffers are common choices. The buffer concentration should be sufficient to maintain the desired pH but not so high as to cause significant line broadening. A typical starting concentration is 20-50 mM.

  • Sample Dissolution: Accurately weigh a desired amount of 1-¹³C L-lysine and dissolve it in the prepared D₂O buffer. For optimal signal-to-noise, a concentration of 1-10 mM is generally recommended.[2]

  • pH Adjustment: Carefully adjust the pH of the sample to the desired value using small aliquots of dilute HCl or NaOH in D₂O. The pH should be measured using a pH meter calibrated for D₂O. It is crucial to note that the pKa of the carboxyl group of free lysine is approximately 2.2.[6][7][8] To observe the protonated state, a pH below 1.5 is required. For the deprotonated state, a pH above 4 is suitable.

  • Transfer to NMR Tube: Transfer the final sample solution to a clean, high-quality NMR tube. Ensure the sample height is sufficient for the NMR probe (typically around 4 cm).

  • Internal Referencing (Optional): For precise chemical shift referencing, a known internal standard such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate) can be added to the sample.[5]

Part 2: NMR Data Acquisition

The following is a general protocol for acquiring a one-dimensional (1D) ¹³C NMR spectrum. Instrument-specific parameters may need to be optimized.

Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe for ¹³C detection.

Protocol:

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal from the D₂O solvent. Tune and match the probe for the ¹³C frequency.

  • Experiment Selection: Select a standard 1D ¹³C NMR pulse sequence. Proton decoupling is typically employed to simplify the spectrum and improve sensitivity.[9]

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses the expected chemical shift range for carboxyl carbons (typically 160-185 ppm).[1][9]

    • Number of Scans: The number of scans will depend on the sample concentration. For a 1-10 mM sample, several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a reasonable starting point.

    • Temperature: Maintain a constant temperature throughout the experiment, as chemical shifts can be temperature-dependent.

  • Data Acquisition: Start the acquisition.

  • pH Titration (Optional): To determine the pKa of the carboxyl group, acquire a series of 1D ¹³C NMR spectra at different pH values, spanning the range from below the pKa to above the pKa.

Data Analysis and Interpretation

Identifying the Carboxyl Carbon Resonance

The ¹³C chemical shift of the lysine carboxyl group is highly dependent on its protonation state. The following table summarizes the expected chemical shift ranges.

Functional Group Protonation State Typical ¹³C Chemical Shift (ppm)
Carboxyl CarbonProtonated (-COOH)175 - 185
Carboxyl CarbonDeprotonated (-COO⁻)170 - 180

Note: These are general ranges and can be influenced by solvent and other environmental factors.[10][11]

By comparing the acquired spectrum to these reference values, the peak corresponding to the 1-¹³C lysine carboxyl group can be identified.

The Influence of pH on the Carboxyl Chemical Shift

A pH titration experiment provides a wealth of information about the ionization behavior of the carboxyl group. As the pH of the solution is increased, the carboxyl group transitions from its protonated state to its deprotonated state. This results in a characteristic upfield shift of the ¹³C resonance.

ph_titration pH Titration of Lysine Carboxyl Group cluster_structure cluster_shift lysine_protonated H₃N⁺-CH(R)-COOH lysine_deprotonated H₃N⁺-CH(R)-COO⁻ lysine_protonated->lysine_deprotonated Increase pH shift_downfield Downfield Shift (~175-185 ppm) lysine_protonated->shift_downfield shift_upfield Upfield Shift (~170-180 ppm) lysine_deprotonated->shift_upfield

Figure 2: The effect of increasing pH on the protonation state and ¹³C chemical shift of the lysine carboxyl group.

Plotting the ¹³C chemical shift as a function of pH will yield a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the carboxyl group.[3][4]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The expected pH-dependent behavior of the carboxyl chemical shift serves as an internal control. A clear sigmoidal titration curve with a pKa value in the expected range for a carboxyl group provides strong evidence for the correct assignment of the resonance. Furthermore, the use of isotopically labeled lysine ensures that the observed signal originates specifically from the target molecule, minimizing ambiguity.

Conclusion

The precise assignment of the 1-¹³C lysine carboxyl group chemical shift by NMR spectroscopy is a powerful tool for probing the local environment and ionization state of this important functional group. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can confidently utilize this technique to gain valuable insights into protein structure, function, and interactions. The sensitivity of the carboxyl chemical shift to its surroundings makes it an invaluable reporter for a wide range of biomolecular studies.

References

  • Protein structure determination from 13C spin-diffusion solid-state NMR spectroscopy. (n.d.). Google Scholar.
  • Protein Structure Determination from 13C Spin-Diffusion Solid-State NMR Spectroscopy. (2006). Journal of the American Chemical Society.
  • 13C Direct Detected NMR for Challenging Systems. (n.d.). PubMed Central.
  • Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. (n.d.). Google Scholar.
  • 13C NMR analysis of peptides and amino acids. (2020). Steelyard Analytics, Inc..
  • Site-Specific Protonation Kinetics of Acidic Side Chains in Proteins Determined by pH-Dependent Carboxyl 13C NMR Relaxation. (2015). Journal of the American Chemical Society.
  • The pKa of lysine's carboxyl group, amino group, and side chain are 2.2, 9.0, and 10.5, respectively. (2023). Brainly.com.
  • 13C Chemical Shifts in Proteins: A Rich Source of Encoded Structural Information. (n.d.). PubMed Central.
  • 13C NMR Chemical Shift. (n.d.). Oregon State University.
  • Protein structure determination by NMR. (n.d.). Fiveable.
  • pH-dependent chemical shift of carbonyl ¹³C-atoms of representative... (n.d.). ResearchGate.
  • The pK_a of lysine's carboxyl group, amino group, and side chain are 2.2, 9.0, and 10.5, respectively. (2020). Brainly.com.
  • Effect of pH on the chemical shifts of the 13 C-NMR signals from the... (n.d.). ResearchGate.
  • Chemical Shift Referencing. (n.d.). UCSB Chemistry and Biochemistry.
  • Solved The pKa of lysine's carboxyl group, amino group, and... (2020). Chegg.com.
  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. (2022). PubMed Central.
  • Effect of pH on the chemical shifts and JCH values of the 13C-NMR... (n.d.). ResearchGate.
  • Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. (2024). UC Davis Stable Isotope Facility.
  • a guide to 13c nmr chemical shift values. (2015). Compound Interest.
  • Ch27 pKa and pI values. (n.d.). University of Calgary.
  • Labeling Analysis for 13C MFA Using NMR Spectroscopy. (n.d.). Springer Nature Experiments.
  • In an acidic solution, what would be the approximate pKa of lysine?. (n.d.). Proprep.
  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Google Scholar.
  • 13C - NMR Absorptions of Major Functional Groups. (2012). NIST.
  • Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. (n.d.). National Institutes of Health.
  • Differences in lysine pKa values may be used to improve NMR signal dispersion in reductively methylated proteins. (n.d.). PubMed.
  • Lysine 13C-Methylation NMR for Analyses of Interactions and Structural Changes. (n.d.). Google Scholar.
  • L-Lysine(56-87-1) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Conformational features and ionization states of Lys side chains in a protein studied using the stereo-array isotope labeling. (2021). Magnetic Resonance.

Sources

Application Note: Synthesis and Characterization of 1-¹³C Labeled Peptides Using DL-Lysine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of ¹³C-Labeled Peptides in Modern Research

Stable isotope-labeled peptides are indispensable tools in a wide array of scientific disciplines, including proteomics, metabolomics, and pharmaceutical development.[1][2] By replacing specific atoms with their heavier, non-radioactive isotopes, such as ¹³C, ¹⁵N, or ²H, we can create chemical mimics of natural peptides that are distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3] This allows for precise quantification of proteins in complex biological samples, detailed structural elucidation of peptides and proteins, and in-depth pharmacokinetic analyses of peptide-based therapeutics.[1]

This application note provides a comprehensive guide to the synthesis of peptides containing a ¹³C label at the carbonyl (C1) position of a lysine residue, starting from a racemic mixture of DL-Lysine. The use of a racemic amino acid introduces the challenge of generating diastereomeric peptides, which necessitates specific purification and analytical strategies. This guide will detail a robust protocol for solid-phase peptide synthesis (SPPS), purification of the resulting diastereomers by reverse-phase high-performance liquid chromatography (RP-HPLC), and thorough characterization using MS and NMR spectroscopy.

Rationale for Using 1-¹³C DL-Lysine

The selection of a ¹³C label at the carbonyl position of lysine offers several advantages. The carbonyl carbon provides a distinct signal in ¹³C NMR spectra, typically appearing in the 169-173 ppm range, which is sensitive to the local chemical environment and can provide valuable structural information.[4][5] In mass spectrometry, the +1 Da mass shift introduced by the ¹³C label allows for clear differentiation from the unlabeled counterpart, facilitating accurate quantification.

The use of a DL-lysine precursor, while presenting the challenge of diastereomer separation, can be a cost-effective approach, especially when a specific stereoisomer is not commercially available or is prohibitively expensive.[6] Furthermore, the synthesis and analysis of both diastereomers can sometimes provide valuable insights into stereospecific interactions with biological targets.

Experimental Workflow Overview

The overall process for synthesizing and characterizing a 1-¹³C labeled peptide using DL-Lysine is outlined below. This workflow is designed to be a self-validating system, with analytical checkpoints at critical stages to ensure the quality of the final product.

Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_characterization Characterization Resin Resin Preparation Deprotection1 Fmoc Deprotection Resin->Deprotection1 Swelling Coupling Coupling of 1-¹³C-DL-Lys(Boc) Deprotection1->Coupling Capping Capping (Optional) Coupling->Capping If incomplete ChainElongation Chain Elongation Coupling->ChainElongation Successful Cleavage Cleavage & Deprotection ChainElongation->Cleavage Final Cycle CrudePeptide Crude Peptide Mixture Cleavage->CrudePeptide RPHPLC RP-HPLC Separation CrudePeptide->RPHPLC FractionCollection Fraction Collection RPHPLC->FractionCollection Diastereomer Separation PurityAnalysis Purity Analysis FractionCollection->PurityAnalysis PurePeptide Purified Diastereomers PurityAnalysis->PurePeptide Pooling Pure Fractions MS Mass Spectrometry PurePeptide->MS Mass Verification NMR NMR Spectroscopy PurePeptide->NMR Structural Confirmation

Sources

A Guide to Solid-Phase Peptide Synthesis (SPPS) Utilizing DL-Lysine:2HCl (1-¹³C)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Complexity in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) has revolutionized the way we create peptides, offering a robust and efficient methodology for assembling amino acids into complex chains.[1] The incorporation of isotopically labeled amino acids into this workflow further expands the utility of synthetic peptides, providing invaluable tools for a range of applications, from NMR-based structural studies to quantitative proteomics and metabolic flux analysis.[2][3][4][5]

This guide delves into the specific application of DL-Lysine:2HCl (1-¹³C) in SPPS. The use of this particular building block introduces two key considerations: the presence of a racemic mixture of D- and L-isomers, and a ¹³C label at the carboxyl carbon. Understanding and managing these aspects is crucial for the successful synthesis, purification, and characterization of the target peptide. This document provides a comprehensive overview of the principles, detailed protocols, and analytical considerations for incorporating DL-Lysine:2HCl (1-¹³C) into your peptide synthesis workflows.

Understanding the Starting Material: DL-Lysine:2HCl (1-¹³C)

DL-Lysine:2HCl (1-¹³C) is a lysine amino acid that is a racemic mixture, meaning it contains equal amounts of the D- and L-enantiomers. The "(1-¹³C)" designation indicates that the carbon atom of the carboxyl group is the heavy isotope ¹³C.[6] The dihydrochloride salt form enhances the compound's stability and solubility in appropriate solvents.

The primary implication of using a racemic mixture in SPPS is the generation of diastereomeric peptides.[7] For each incorporation of DL-Lysine, two distinct peptide products will be formed: one containing L-Lysine and the other containing D-Lysine at that specific position. These diastereomers possess identical mass but differ in their three-dimensional structure, which can lead to variations in their biological activity and chromatographic behavior.[8][9][10]

Strategic Considerations for Incorporating DL-Lysine:2HCl (1-¹³C)

The decision to use a racemic mixture is often driven by specific research goals. For instance, it can be a deliberate strategy to generate a library of peptide diastereomers for screening purposes, aiming to identify isomers with enhanced stability against proteolytic degradation or novel biological activities.[11] D-amino acid-containing peptides are known to exhibit increased resistance to proteases, which primarily recognize L-amino acid residues.[11]

The ¹³C label at the carboxyl position provides a powerful analytical handle. In mass spectrometry, it induces a predictable mass shift, aiding in the identification and quantification of the labeled peptide.[3] In NMR spectroscopy, the ¹³C nucleus can be used to probe the local environment and dynamics of the peptide backbone at the site of incorporation.

Experimental Workflow for SPPS with DL-Lysine:2HCl (1-¹³C)

The following diagram outlines the general workflow for solid-phase peptide synthesis incorporating DL-Lysine:2HCl (1-¹³C).

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Wash1 Washing Deprotection1->Wash1 Coupling_Standard Standard Amino Acid Coupling Wash1->Coupling_Standard Wash2 Washing Coupling_Standard->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Wash3 Washing Deprotection2->Wash3 Coupling_DL_Lys DL-Lysine:2HCl (1-13C) Coupling Wash3->Coupling_DL_Lys Wash4 Washing Coupling_DL_Lys->Wash4 Chain_Elongation Repeat Deprotection/ Coupling/Washing Cycles Wash4->Chain_Elongation Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification of Diastereomers (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, NMR) Purification->Analysis

Figure 1: General workflow for SPPS with DL-Lysine:2HCl (1-¹³C).

Detailed Protocols

This section provides detailed protocols for the key stages of SPPS involving DL-Lysine:2HCl (1-¹³C), focusing on the widely used Fmoc/tBu strategy.[12][13]

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle of deprotection and coupling.

Materials:

  • Fmoc-protected amino acids

  • DL-Lysine:2HCl (1-¹³C) (ensure appropriate side-chain protection, e.g., Boc)

  • Solid-phase synthesis resin (e.g., Rink Amide or Wang resin)[12]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)[14][15]

  • Base for coupling (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[12]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling (for standard L-amino acids):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

    • Drain the DMF from the washed resin.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • DL-Lysine:2HCl (1-¹³C) Coupling:

    • Follow the same activation procedure as in step 3, using Fmoc-DL-Lys(Boc)-OH (1-¹³C) as the amino acid.

    • Given the potential for slightly different coupling kinetics of D- and L-isomers, a longer coupling time (e.g., 2-4 hours) or a double coupling may be beneficial to ensure complete reaction.[16]

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

  • Confirmation of Coupling (Optional):

    • Perform a qualitative test (e.g., Kaiser test) on a small sample of the resin to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

Materials:

  • Peptidyl-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Wash the final peptidyl-resin with DCM and dry it thoroughly under vacuum.[7]

  • Cleavage Reaction:

    • Place the dry resin in a reaction vessel.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the diethyl ether.

  • Washing and Drying:

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail.

    • Repeat this step 2-3 times.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Analysis of Diastereomeric Peptides

The crude product obtained after cleavage will be a mixture of diastereomers. The separation and characterization of these isomers are critical steps.

Protocol 3: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common method for separating peptide diastereomers.[8][9][17][18][19]

Materials:

  • Crude peptide mixture

  • HPLC grade water with 0.1% TFA (Solvent A)

  • HPLC grade acetonitrile with 0.1% TFA (Solvent B)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of Solvent B or a water/acetonitrile mixture).[7]

  • Chromatographic Separation:

    • Inject the dissolved sample onto the C18 column.

    • Elute the peptides using a linear gradient of Solvent B into Solvent A. A shallow gradient is often necessary to achieve good separation of diastereomers.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Fraction Collection: Collect the fractions corresponding to the separated diastereomeric peaks.

  • Analysis of Fractions: Analyze the collected fractions by mass spectrometry to confirm the identity of the peptides.

  • Lyophilization: Lyophilize the purified fractions to obtain the isolated diastereomers.

Analysis and Characterization
  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptides. The presence of the ¹³C label will result in a +1 Da mass shift compared to the unlabeled analogue. High-resolution mass spectrometry can be used to confirm the isotopic incorporation.[10][20][21][22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural analysis, ¹H-¹³C heteronuclear single quantum coherence (HSQC) or other multidimensional NMR experiments can be performed. The ¹³C label at the carboxyl position will provide a specific signal that can be used to probe the local environment and conformation of the peptide backbone at that site.

Quantitative Data Summary

ParameterRecommendationRationale
Amino Acid Equivalents 3-5 eq. per couplingTo drive the coupling reaction to completion.
Coupling Reagent Equivalents ~0.95 eq. relative to amino acidTo ensure efficient activation of the carboxyl group.
Base Equivalents 2 eq. per couplingTo neutralize the reaction mixture and facilitate coupling.
Deprotection Time (Piperidine) 2 x 10-15 minTo ensure complete removal of the Fmoc protecting group.
Coupling Time (Standard) 1-2 hoursSufficient for most standard amino acid couplings.
Coupling Time (DL-Lysine) 2-4 hours or double couplingTo account for potential differences in reactivity and ensure high coupling efficiency for both enantiomers.[16]
Cleavage Time (TFA-based) 2-3 hoursTo ensure complete cleavage from the resin and removal of side-chain protecting groups.

Conclusion

The use of DL-Lysine:2HCl (1-¹³C) in solid-phase peptide synthesis offers a unique avenue for creating peptides with specific isotopic labels for advanced analytical studies. While the incorporation of a racemic mixture introduces the complexity of generating and separating diastereomers, it also provides an opportunity to explore the structure-activity relationships of D-amino acid-containing peptides. The protocols and considerations outlined in this guide provide a framework for researchers to successfully navigate the synthesis, purification, and analysis of these specialized peptides, ultimately enabling deeper insights into their biological functions and therapeutic potential.

References

  • CD Formulation. Isotope Labeled Peptide Synthesis.
  • Chen, Y., et al. (2011). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
  • Zanni Group, University of Wisconsin-Madison. Isotope Labeling of Small Peptides. Retrieved from University of Wisconsin-Madison website.
  • Li, L., et al. (2014). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry, 86(1), 298-305.
  • Echner, H., et al. (1995). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
  • Silantes. Stable Isotope-Labeled Peptides via Solid Phase Synthesis.
  • CPC Scientific. Isotope Labeled Peptides.
  • Snyder, L. R., et al. (2010). Peptide Diastereomers, Separation of.
  • JPT Peptide Technologies. Isotope Labeled Peptides: Precision Tools for Research.
  • Sweedler, J. V., et al. (2024). Nontargeted Identification of D-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS. Methods in Molecular Biology, 2758, 227-240.
  • BenchChem. (2025). A Comparative Analysis of Boc-D-Homoserine Coupling Efficiency in Solid-Phase Peptide Synthesis. BenchChem.
  • BenchChem. (2025). The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide. BenchChem.
  • Li, L., & Sweedler, J. V. (2008). Analysis of Endogenous D-Amino Acid-Containing Peptides in Metazoa. Mass Spectrometry Reviews, 27(1), 48-62.
  • Ng, D., & Stevens, R. L. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200.
  • ResearchGate. (2014). How can I separate two diastereomeric peptides with a reverse phase column?
  • BenchChem. (2025). Application Notes and Protocols for Fmoc-DL-Phe-OH in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • ResearchGate. (2019). Separation of diastereomeric peptide by preparative HPLC.
  • Okyem, S., et al. (2024). Nontargeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS. Illinois Experts.
  • Mirgorodskaya, E., et al. (2007). Separation of peptide isomers and conformers by ultra performance liquid chromatography.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194–200.
  • BenchChem. (2025). Application Notes and Protocols for Fmoc-Ala-OH-13C3 in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • Wikipedia. Peptide synthesis.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Wang, P., et al. (2025). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)
  • Chemistry : The Mystery of Molecules. (2020, May 8). Peptide racemization & Tautomerism: Advantage & difficulty & application of this idea for Ibuprofen. [Video]. YouTube.
  • ResearchGate. Peptide Racemization.
  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Video]. YouTube.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Li, X., et al. (2021). Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry, 9, 687531.
  • Mesa Labs. SPPS Tips For Success Handout.
  • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842.
  • Cambridge Isotope Laboratories, Inc. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells.
  • Godin, J. P., et al. (2015). Position‐specific 13C/12C analysis of amino acid carboxyl groups – automated flow‐injection analysis based on reaction with ninhydrin. Rapid Communications in Mass Spectrometry, 29(13), 1225-1234.

Sources

Application Note: A Robust LC-MS/MS Method for the Precise Quantification of Lysine Racemization in Therapeutic Peptides and Proteins Using 1-¹³C Labeled Standards

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the pharmaceutical and biotechnology industries.

Abstract: The stereochemical integrity of amino acids is a critical quality attribute for peptide and protein-based therapeutics. Racemization, the conversion of L-amino acids to their D-enantiomers, can occur during synthesis, purification, and storage, potentially impacting the drug's efficacy, safety, and stability. This application note presents a detailed, validated protocol for the accurate quantification of D-lysine content in therapeutic proteins and peptides. The method leverages the precision of isotope dilution mass spectrometry (IDMS) by employing a ¹³C-labeled L-lysine internal standard to correct for analytical variability and racemization induced during sample preparation. This guide provides a comprehensive workflow from sample hydrolysis to final data analysis, designed to meet the stringent requirements of regulatory bodies like the FDA.

Introduction: The Criticality of Chirality in Biotherapeutics

The vast majority of proteins in nature are composed exclusively of L-amino acids. This homochirality is fundamental to the specific three-dimensional structures that govern protein function, including the binding of therapeutic proteins to their targets. The introduction of D-amino acids via racemization can lead to conformational changes, potentially reducing biological activity, increasing aggregation propensity, and in some cases, eliciting an immunogenic response.[1][2] The U.S. Food and Drug Administration (FDA) and other regulatory agencies require comprehensive characterization of peptide and protein therapeutics, including the identification and quantification of impurities such as diastereomers.[2][3][4]

Lysine, with its primary amine in the side chain, is a common site for post-translational modifications and is also susceptible to racemization under both acidic and basic conditions. Therefore, a robust analytical method to quantify the extent of lysine racemization is crucial for ensuring the quality, safety, and consistency of biopharmaceutical products.[5]

This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that utilizes a ¹³C-labeled L-lysine standard. The key advantage of this approach is the co-processing of the analyte and the internal standard through the entire workflow, from acid hydrolysis to final detection. This co-processing ensures that any racemization induced during the harsh hydrolysis step is mirrored in the internal standard, allowing for a precise correction and accurate determination of the endogenous D-lysine content.[6][7]

Principle of the Method: Isotope Dilution Mass Spectrometry for Chiral Purity

The core of this method is the principle of isotope dilution, a gold-standard technique for quantitative analysis.[7] A known amount of ¹³C-labeled L-lysine is spiked into the protein or peptide sample before any processing. Since the stable isotope-labeled standard is chemically identical to the native L-lysine, it behaves identically during hydrolysis, derivatization (if used), and chromatographic separation.

The mass spectrometer, however, can easily distinguish between the native lysine (containing ¹²C) and the labeled standard (containing ¹³C). By measuring the peak area ratios of the D- and L-lysine enantiomers to the ¹³C-labeled L-lysine standard, we can achieve highly accurate and precise quantification.

Any D-lysine formed from the ¹³C-L-lysine standard during sample preparation will have a distinct mass and will not interfere with the quantification of the endogenous D-lysine from the sample. This allows for the correction of artificially induced racemization.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. Each step is critical for achieving accurate and reproducible results.

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Protein/Peptide Sample Spike Spike with 1-¹³C L-Lysine Standard Sample->Spike Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Spike->Hydrolysis Dry Dry Hydrolysate Hydrolysis->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC Chiral LC Separation Reconstitute->LC MS Tandem MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calculation Calculate % D-Lysine Integration->Calculation

Caption: Overall workflow for quantifying lysine racemization.

Materials and Reagents
  • Protein/Peptide Sample: Lyophilized or in a well-defined buffer.

  • L-Lysine Monohydrochloride: Analytical standard grade.

  • D-Lysine Monohydrochloride: Analytical standard grade.

  • L-Lysine-¹³C₆ Dihydrochloride: Isotopic purity >99%.[8]

  • Hydrochloric Acid (HCl): 6N, prepared from concentrated HCl.

  • Acetonitrile (ACN): LC-MS grade.

  • Formic Acid (FA): LC-MS grade.

  • Water: Ultrapure, 18.2 MΩ·cm.

Protocol: Step-by-Step Methodology

Step 1: Standard and Sample Preparation

  • Prepare Stock Solutions:

    • Accurately weigh and dissolve L-lysine, D-lysine, and L-lysine-¹³C₆ standards in ultrapure water to create 1 mg/mL stock solutions.

    • From these stocks, prepare a series of calibration standards containing a fixed concentration of the L-lysine-¹³C₆ internal standard and varying concentrations of D-lysine. This will be used to generate a calibration curve.

  • Sample Spiking:

    • Accurately weigh a known amount of the protein or peptide sample (typically 1-5 mg) into a hydrolysis vial.

    • Add a precise volume of the L-lysine-¹³C₆ internal standard solution. The amount of internal standard should be chosen to be of a similar order of magnitude to the expected total lysine content in the sample.

Step 2: Acid Hydrolysis

Causality Note: Acid hydrolysis is necessary to break all peptide bonds and release free amino acids.[] However, this harsh process is the primary source of induced racemization.[10][11][12] Performing this step in a controlled and consistent manner is crucial. Using 6N HCl at 110°C for 24 hours is a standard and effective condition for complete protein hydrolysis.[13]

  • To the spiked sample, add 1 mL of 6N HCl.

  • Flush the vial with nitrogen gas to remove oxygen, which can cause side reactions.

  • Tightly cap the vial and place it in a heating block or oven at 110°C for 24 hours.

  • After hydrolysis, cool the vials to room temperature.

  • Remove the HCl by evaporation under a stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac). This step is complete when a dry pellet or film is visible.

  • Reconstitute the dried hydrolysate in a known volume of the initial mobile phase (e.g., 98% Water/2% ACN with 0.1% Formic Acid) for LC-MS/MS analysis.

Step 3: Chiral LC-MS/MS Analysis

Causality Note: A chiral stationary phase (CSP) is required to separate the D- and L-enantiomers of lysine.[1][14] Crown-ether or macrocyclic glycopeptide-based columns are particularly effective for separating underivatized amino acids.[14][15] Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity needed to detect and quantify the low levels of D-lysine typically present.[16][17]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chiral Column: Astec CHIROBIOTIC T or a similar teicoplanin-based column.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

Table 1: Suggested LC-MS/MS Parameters

ParameterSuggested Setting
LC Column Astec CHIROBIOTIC T, 5 µm, 150 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or a shallow gradient (e.g., 2-20% B over 10 min)
Flow Rate 0.5 mL/min
Column Temperature 25°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions See Table 2 below

Table 2: MRM Transitions for Lysine Enantiomers and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
D/L-Lysine147.184.115
L-Lysine-¹³C₆153.190.115

Note: The product ion (m/z 84.1) corresponds to the loss of the carboxyl group and ammonia.

Data Analysis and Quantification

The quantification of D-lysine is based on the ratio of the chromatographic peak areas.

calc cluster_inputs Measured Inputs cluster_calc Calculation Steps Area_D Peak Area D-Lysine Ratio_D Response Ratio D-Lys (Area_D / Area_IS) Area_D->Ratio_D Area_L Peak Area L-Lysine Ratio_L Response Ratio L-Lys (Area_L / Area_IS) Area_L->Ratio_L Area_IS Peak Area ¹³C-L-Lysine (IS) Area_IS->Ratio_D Area_IS->Ratio_L Total_Ratio Total Lysine Ratio (Ratio_D + Ratio_L) Ratio_D->Total_Ratio Percent_D % D-Lysine (Ratio_D / Total_Ratio) * 100 Ratio_D->Percent_D Ratio_L->Total_Ratio Total_Ratio->Percent_D

Caption: Logical flow for calculating the percentage of D-lysine.

Calculation Formula:

The percentage of D-lysine is calculated as follows:

  • Calculate the Response Ratio for D-Lysine (RR_D): RR_D = Peak Area of D-Lysine / Peak Area of ¹³C-L-Lysine

  • Calculate the Response Ratio for L-Lysine (RR_L): RR_L = Peak Area of L-Lysine / Peak Area of ¹³C-L-Lysine

  • Calculate the Percentage of D-Lysine: % D-Lysine = [RR_D / (RR_D + RR_L)] x 100

Self-Validating System: This ratiometric calculation inherently corrects for variations in injection volume, ionization efficiency, and sample loss during preparation, as both the analyte and the internal standard are affected proportionally. The use of a calibration curve generated from D-lysine and the ¹³C-L-lysine standard will confirm the linearity and accuracy of the method.

Table 3: Example Quantification Data

Sample IDPeak Area D-LysinePeak Area L-LysinePeak Area ¹³C-L-Lysine% D-Lysine
BlankNot DetectedNot DetectedNot Detected-
L-Lysine Std2,5005,100,0004,950,0000.05%
Peptide Batch A15,6004,850,0005,050,0000.32%
Peptide Batch B18,9004,920,0005,100,0000.38%

Note: The small percentage of D-lysine in the L-lysine standard represents the baseline racemization induced by the hydrolysis procedure itself.

Conclusion

The method detailed in this application note provides a reliable and robust framework for the quantification of lysine racemization in therapeutic proteins and peptides. By employing a ¹³C-labeled internal standard in an isotope dilution LC-MS/MS workflow, this protocol effectively corrects for analytical variability and hydrolysis-induced racemization. This approach offers the high degree of accuracy and precision required for product characterization, stability studies, and quality control in a regulated environment, ensuring the development of safe and effective biotherapeutics.

References

  • Title: Amino acid racemization during protein hydrolysis under HCl/H2O and DCl/D2O conditions. Source: ResearchGate URL: [Link]

  • Title: Total hydrolysis of proteins with strongly reduced racemization of amino acids. Source: PubMed URL: [Link]

  • Title: Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Source: LCGC International URL: [Link]

  • Title: Racemization of free and protein-bound amino acids in strong mineral acid. Source: PubMed URL: [Link]

  • Title: The Impact of Processing on Amino Acid Racemization and Protein Quality in Processed Animal Proteins of Poultry Origin. Source: Taylor & Francis Online URL: [Link]

  • Title: Chiral Amino Acid and Peptide Separations – the Next Generation. Source: Chromatography Today URL: [Link]

  • Title: High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Source: PubMed URL: [Link]

  • Title: What Are the FDA Requirements for Peptide Characterization? Source: ResolveMass URL: [Link]

  • Title: 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma. Source: PubMed URL: [Link]

  • Title: Regulatory Considerations for Peptide Drug Products. Source: Regulations.gov URL: [Link]

  • Title: FDA Requirements for Peptide Characterization | Identity, Purity, Structure, Potency & Stability. Source: YouTube URL: [Link]

  • Title: 13C-labelled yeast as internal standard for LC–MS/MS and LC high resolution MS based amino acid quantification in human plasma. Source: ResearchGate URL: [Link]

  • Title: Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Source: PNAS URL: [Link]

  • Title: FDA Seeks Comment On New Draft Guidance On Peptide Drug Product Pharmacology. Source: BioProcess Online URL: [Link]

  • Title: ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. Source: FDA URL: [Link]

  • Title: Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. Source: PMC URL: [Link]

  • Title: LC-MS/MS analysis of lysine showing the same neutral loss (63 Da) with... Source: ResearchGate URL: [Link]

  • Title: Methods for the Analysis of Underivatized Amino Acids by LC/MS. Source: Agilent URL: [Link]

  • Title: LC-MS analysis of products. (A) LC-MS analysis of L-lysine standard... Source: ResearchGate URL: [Link]

  • Title: Conformational features and ionization states of Lys side chains in a protein studied using the stereo-array isotope labeling... Source: Magnetic Resonance URL: [Link]

  • Title: Enantioselective syntheses of isotopically labelledα-amino acids Preparation of specifically(13)C-labelled L-lysines. Source: PubMed URL: [Link]

Sources

Mass spectrometry method development with 1-13C DL-Lysine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A Comprehensive Guide to Mass Spectrometry Method Development with 1-¹³C DL-Lysine for Quantitative Proteomics

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on developing robust mass spectrometry (MS) methods utilizing 1-¹³C DL-Lysine. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics, and ¹³C-labeled lysine is a cornerstone of this methodology.[1][2] We will delve into the entire workflow, from the principles of metabolic labeling to sample preparation, LC-MS/MS optimization, and data analysis. The protocols and insights provided herein are designed to ensure scientific integrity, reproducibility, and high-quality data generation for applications ranging from basic research to pharmaceutical development.[3][4]

Introduction: The Power of Stable Isotope Labeling

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. Among the various techniques, metabolic labeling using stable isotopes stands out for its accuracy and robustness.[1] SILAC is a widely adopted metabolic labeling strategy where cells are cultured in media containing "heavy" stable isotope-labeled amino acids.[1][2][5] As cells grow and synthesize proteins, these heavy amino acids are incorporated into the entire proteome.[1]

1-¹³C DL-Lysine, where the carbon atom at the first position is the heavier ¹³C isotope, is a commonly used reagent in these experiments. When two cell populations, one grown in "light" (natural abundance) lysine media and the other in "heavy" 1-¹³C DL-Lysine media, are compared, the mass spectrometer can distinguish between the peptides from each population due to a predictable mass shift. This allows for the precise relative quantification of proteins between different experimental conditions.[6]

This guide will focus on the practical aspects of method development using 1-¹³C DL-Lysine, providing both the "how" and the critical "why" behind each step to empower researchers to develop and troubleshoot their own quantitative proteomics experiments.

Experimental Design and Workflow Overview

A typical SILAC experiment using 1-¹³C DL-Lysine follows a well-defined workflow. Understanding this process is crucial for successful method development.

SILAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Control Cells (Light Lysine) C Cell Lysis & Protein Extraction A->C B Experimental Cells (Heavy 1-¹³C DL-Lysine) B->C D Protein Quantification C->D E Combine Equal Protein Amounts D->E F Reduction, Alkylation & Digestion E->F G Peptide Cleanup F->G H LC-MS/MS Analysis G->H I Data Processing & Quantification H->I J Biological Interpretation I->J

Caption: General workflow for a SILAC experiment using 1-¹³C DL-Lysine.

Detailed Protocols and Methodological Considerations

Cell Culture and Metabolic Labeling

Principle: The cornerstone of a successful SILAC experiment is achieving complete incorporation of the labeled amino acid into the proteome. This ensures that the observed heavy-to-light ratios accurately reflect protein abundance.

Protocol: Metabolic Labeling of Adherent Cells

  • Media Preparation: Prepare cell culture medium (e.g., DMEM or RPMI-1640) that is deficient in lysine.[2][5] Supplement one batch of medium with natural L-lysine ("light") and another with 1-¹³C DL-Lysine ("heavy") at the same concentration. The use of dialyzed fetal bovine serum is recommended to minimize the introduction of unlabeled amino acids.[5]

  • Cell Adaptation: Culture the cells for at least five to six passages in the respective light and heavy media to ensure complete incorporation of the labeled lysine.[1]

  • Incorporation Check: Before proceeding with the main experiment, it is highly recommended to perform a small-scale pilot study to confirm >95% incorporation of the heavy lysine via mass spectrometry.[7]

  • Experimental Treatment: Apply the desired experimental treatment to the cells growing in the heavy medium, while the cells in the light medium serve as the control.

Expert Insight: The choice between different isotopically labeled lysines (e.g., ¹³C₆-Lysine) will result in a different mass shift, which can be useful for multiplexing experiments.[2] For trypsin digests, it is also common to label arginine to ensure all tryptic peptides are labeled.[1]

Sample Preparation for Mass Spectrometry

Principle: Rigorous sample preparation is critical to remove interfering substances and efficiently digest proteins into peptides suitable for MS analysis.[8][9]

Protocol: Protein Extraction, Digestion, and Cleanup

  • Cell Lysis: Harvest and wash the light and heavy cell populations separately. Lyse the cells using a lysis buffer compatible with downstream processing (e.g., a urea-based buffer).[10] Sonication can be used to shear nucleic acids.[10]

  • Protein Quantification: Determine the protein concentration of both the light and heavy cell lysates using a reliable method such as a Bradford or BCA assay.

  • Sample Pooling: Combine equal amounts of protein from the light and heavy lysates.[1] This is a critical step for accurate quantification.

  • Reduction and Alkylation:

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 50°C for 45 minutes.[9]

    • Alkylate the resulting free sulfhydryl groups by adding iodoacetamide to a final concentration of 50 mM and incubating in the dark at room temperature for 20 minutes.[9] This prevents the reformation of disulfide bonds.[10]

  • Protein Digestion:

    • Dilute the sample to reduce the urea concentration to below 2 M.

    • Perform an initial digestion with Lys-C (enzyme-to-substrate ratio of 1:100) for 2-4 hours at 37°C.[9]

    • Follow with an overnight digestion with trypsin (enzyme-to-substrate ratio of 1:50) at 37°C.[9] Using both proteases ensures efficient and complete digestion.

  • Peptide Desalting and Cleanup: Acidify the peptide mixture with formic acid. Desalt and concentrate the peptides using a C18 StageTip or solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with ionization.[10]

Data Presentation: Common Sample Preparation Reagents

StepReagentPurpose
LysisUrea, SDSDenature proteins and solubilize cellular components
ReductionDithiothreitol (DTT)Break disulfide bonds
AlkylationIodoacetamide (IAM)Prevent disulfide bond reformation
DigestionTrypsin, Lys-CCleave proteins into peptides
CleanupC18 resinRemove salts and detergents
LC-MS/MS Method Development

Principle: The liquid chromatography (LC) system separates the complex peptide mixture over time, allowing the mass spectrometer to analyze them individually. The MS/MS method is designed to select peptide ions, fragment them, and detect the resulting fragment ions to determine their sequence and quantify the relative abundance of light and heavy pairs.

LCMS_Logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry A Peptide Mixture Loaded B Reversed-Phase C18 Column A->B C Gradient Elution (Increasing Organic Solvent) B->C D Separated Peptides Elute C->D E Electrospray Ionization (ESI) D->E F MS1 Scan (Detect Peptide Precursor Ions) E->F G Data-Dependent Acquisition (DDA) (Select Top N Ions) F->G G->F Cycle H MS2 Scan (Fragmentation - HCD/CID) (Identify Peptide Sequence) G->H

Caption: Logical flow of a typical LC-MS/MS experiment for proteomics.

LC Parameters:

  • Column: A reversed-phase C18 column is standard for peptide separations.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient of increasing Mobile Phase B over a long run time (e.g., 60-120 minutes) is used to achieve optimal separation of the complex peptide mixture.[11]

  • Flow Rate: For nano-LC, typical flow rates are in the range of 200-400 nL/min.

MS Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is standard for peptides.[12]

  • MS1 Scan: Acquire full scan mass spectra to detect the "light" and "heavy" peptide pairs.

  • Data-Dependent Acquisition (DDA): The instrument selects the most intense precursor ions from the MS1 scan for fragmentation.

  • MS2 Scan (Fragmentation): Fragment the selected precursor ions using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID). The resulting fragment ion spectra are used for peptide identification.

  • Dynamic Exclusion: To increase the number of unique peptides identified, previously fragmented ions are excluded from selection for a defined period.

Data Presentation: Example LC-MS/MS Parameters

ParameterSettingRationale
LC
ColumnC18, 75 µm ID x 25 cmStandard for peptide separations
Gradient2-40% B over 90 minResolves complex peptide mixtures
Flow Rate300 nL/minOptimal for nano-ESI
MS
IonizationESI Positive ModePeptides readily form positive ions
MS1 Resolution60,000Accurately measures precursor m/z
MS2 Resolution15,000For fragment ion detection
TopN15Number of precursors selected for MS2
Dynamic Exclusion30 secondsIncreases proteome coverage

Data Analysis and Interpretation

Principle: Specialized software is required to process the raw MS data, identify peptides and proteins, and accurately quantify the heavy-to-light ratios for each peptide pair.

Data Analysis Workflow:

  • Database Searching: The raw MS/MS spectra are searched against a protein sequence database (e.g., UniProt) using software like MaxQuant, Proteome Discoverer, or similar platforms.

  • Peptide Identification: The search engine matches the experimental MS/MS spectra to theoretical spectra generated from the database to identify peptide sequences.

  • Quantification: The software identifies the "light" and "heavy" peptide pairs in the MS1 scans and calculates the ratio of their intensities.

  • Protein Ratio Calculation: The ratios of all peptides belonging to a specific protein are used to calculate the overall protein ratio.

  • Statistical Analysis: Appropriate statistical tests are applied to determine the significance of the observed changes in protein abundance.

Applications in Research and Drug Development

The use of 1-¹³C DL-Lysine in mass spectrometry-based proteomics has a wide range of applications:

  • Global Protein Expression Profiling: Comparing protein abundance between different cell states, such as healthy vs. diseased or treated vs. untreated.[1]

  • Studying Protein-Protein Interactions: Identifying interaction partners in co-immunoprecipitation experiments.[1]

  • Analysis of Post-Translational Modifications (PTMs): Quantifying changes in PTMs like phosphorylation or ubiquitination.

  • Drug Target Identification and Validation: Understanding how drug candidates affect the proteome.

  • Biomarker Discovery: Identifying proteins that are differentially expressed in disease states.[2]

  • Metabolic Flux Analysis: Tracing the metabolic fate of lysine within the cell.[4]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Incomplete LabelingInsufficient cell passages in SILAC media; contamination from unlabeled amino acids.Increase the number of cell passages; use dialyzed serum; confirm incorporation with a pilot study.
Poor Protein DigestionInefficient protease activity; incorrect buffer conditions.Ensure urea concentration is <2M before adding trypsin; use a dual-enzyme approach (Lys-C then trypsin).
Low Peptide/Protein IDsPoor sample cleanup; suboptimal LC-MS/MS parameters.Ensure complete removal of salts/detergents; optimize LC gradient and MS acquisition parameters.
High Ratio VariabilityInaccurate protein quantification before pooling; inconsistent sample handling.Use a reliable protein assay; ensure precise pipetting and consistent processing for all samples.

Conclusion

Method development for quantitative proteomics using 1-¹³C DL-Lysine requires a systematic approach that considers every step from cell culture to data analysis. By understanding the principles behind each protocol and carefully optimizing experimental parameters, researchers can generate high-quality, reproducible data to gain valuable insights into complex biological systems. This application note serves as a comprehensive guide to empower scientists in their pursuit of robust and reliable quantitative proteomics.

References

  • Beynon, R. J., Doherty, M. K., Pratt, J. M., & Gaskell, S. J. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics, 4(7), 857-872.
  • West, G. M., Tang, L., & Fitzgerald, M. C. (2012). Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)-Based Strategy for Proteome-Wide Thermodynamic Analysis of Protein-Ligand Binding Interactions. Journal of the American Society for Mass Spectrometry, 23(1), 60-69.
  • Gautsch, K., Zbieg, J. R., & Cristea, I. M. (2011). Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. Molecular & Cellular Proteomics, 10(7), M110.007084.
  • Gao, Y., et al. (2013). Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
  • de Castro, P. A., et al. (2016). Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. Metabolomics, 12(1), 1-10.
  • Krijgsveld, J., et al. (2003). Quantitative proteomics by metabolic labeling of model organisms. Proteomics, 3(7), 1234-1243.
  • Agilent Technologies. (2018). Analysis of Underivatized Amino Acids by LC/MS for Bioreactor Cell Culture Monitoring. Retrieved from [Link]

  • Shipman, K. E., et al. (2016). High-throughput quantification of carboxymethyl lysine in serum and plasma using high-resolution accurate mass Orbitrap mass spectrometry.
  • Hoofnagle, A. N., et al. (2016). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry, 62(1), 48-69.
  • Walvekar, A., et al. (2018). LC-MS/MS parameters used for 13 C and 15 N labeling experiments.
  • Liscov, A., et al. (2023). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Biomedicines, 11(10), 2825.
  • The Proteomics Channel. (2021, April 17). How to PREPARE SAMPLES FOR MASS SPECTROMETRY || Proteomics || Protein Analysis Via Mass Spec [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2023). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Biomedicines, 11(10), 2825.
  • Wang, Y., et al. (2022). Expanding the Analytical Toolbox: Developing New Lys-C Peptide Mapping Methods with Minimized Assay-Induced Artifacts to Fully Characterize Antibodies. Molecules, 27(19), 6520.
  • MS Bioworks. (n.d.). Non-Generational Isotope Labeling of Mice with Lysine 13C6. Retrieved from [Link]

  • Wagner, S. A., et al. (2011). Mass Spectrometric Analysis of Lysine Ubiquitylation Reveals Promiscuity at Site Level. Molecular & Cellular Proteomics, 10(5), M110.003513.
  • MDPI. (2023). Exploring the Analgesic Potential of L-Lysine: Molecular Mechanisms, Preclinical Evidence, and Implications for Pharmaceutical Pain Therapy. International Journal of Molecular Sciences, 24(13), 10871.
  • Chen, Y. C., et al. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 26(16), 4946.
  • ResearchGate. (2019).

Sources

Topic: Sample Preparation for GC-MS Analysis of 1-¹³C Lysine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol Manual

Abstract

The use of stable isotope tracers, such as 1-¹³C lysine, is fundamental to metabolic flux analysis (MFA) and quantitative proteomics. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and resolution for isotopomer analysis, but its application to highly polar and non-volatile amino acids like lysine is contingent upon robust and reproducible sample preparation.[1][2] The critical step is chemical derivatization, which transforms lysine into a volatile and thermally stable compound suitable for GC analysis. This guide provides a comprehensive overview of the principles, challenges, and detailed protocols for the successful preparation of 1-¹³C lysine derivatives for GC-MS analysis. We will explore two field-proven derivatization methodologies: silylation with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and acylation/esterification with ethyl chloroformate (ECF), explaining the causality behind each step to ensure scientifically sound and reproducible results for researchers, scientists, and drug development professionals.

The Foundational Challenge: Why Derivatization is Non-Negotiable

Lysine, like other amino acids, is a zwitterionic molecule with polar functional groups: a carboxylic acid (-COOH), an alpha-amino group (α-NH₂), and an epsilon-amino group (ε-NH₂). These characteristics render it non-volatile, meaning it will decompose at the high temperatures of a GC injector port rather than vaporizing.[3][4] Therefore, direct analysis by GC-MS is impossible.

The primary goals of derivatization are to:

  • Increase Volatility: By replacing the active hydrogens on the polar functional groups with nonpolar moieties, the intermolecular forces are reduced, lowering the boiling point of the analyte.[5][6]

  • Enhance Thermal Stability: The resulting derivatives are less prone to degradation at high temperatures within the GC system.[7]

  • Improve Chromatographic Behavior: Derivatization leads to sharper, more symmetrical peaks and better separation from other matrix components.[5]

The analysis of ¹³C-labeled lysine in tracer studies adds another layer of complexity, demanding a derivatization method that is not only efficient and reproducible but also does not interfere with the isotopic signature of the molecule.[8][9]

Strategic Workflow for 1-¹³C Lysine Sample Preparation

A successful analysis begins long before the derivatization vial. The overall workflow must account for the biological matrix from which the lysine is being extracted. The following diagram outlines the critical decision points and steps from sample collection to GC-MS injection.

G cluster_pre Sample Pre-Treatment cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Cell culture, Plasma, Tissue) Store Flash Freeze & Store (-80°C) Sample->Store Decision Is Lysine Protein-Bound? Store->Decision Hydrolysis Acid Hydrolysis (6 M HCl) Decision->Hydrolysis  Yes Precip Protein Precipitation (e.g., cold Methanol) Decision->Precip  No (Free Lysine) Cleanup Extraction / Cleanup (e.g., SPE) Hydrolysis->Cleanup Precip->Cleanup Drydown Evaporation to Dryness (Nitrogen Stream) Cleanup->Drydown Deriv_Choice Select Derivatization Protocol (e.g., Silylation or ECF) Drydown->Deriv_Choice Reaction Perform Derivatization Reaction Deriv_Choice->Reaction GCMS GC-MS Analysis Reaction->GCMS

Caption: General workflow for 1-¹³C lysine sample preparation.

Choosing the Right Derivatization Chemistry

The choice of derivatization reagent is critical and depends on the sample matrix, available equipment, and desired throughput. Below is a comparison of two robust methods.

Method Reagent(s) Advantages Disadvantages
Silylation (TBDMS) N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)One-step reaction; derivatives are very stable and less moisture-sensitive than TMS derivatives.[4][5][6]Requires anhydrous conditions; reagent can be costly; longer reaction times may be needed.[4][10]
Acylation/Esterification Ethyl Chloroformate (ECF), Pyridine, EthanolVery rapid reaction (minutes); can be performed in an aqueous medium, simplifying sample handling.[11][12][13]Derivatives can be less stable over time; pH control is important for reaction efficiency.[11][14]

Detailed Experimental Protocols

Protocol 1: Silylation via MTBSTFA (Formation of TBDMS Derivatives)

This method is highly reliable and produces stable derivatives, making it ideal for quantitative studies. The tert-butyldimethylsilyl (TBDMS) groups replace the active hydrogens on all three of lysine's functional groups.[4][15]

Caption: Silylation of lysine's functional groups with MTBSTFA.

Methodology:

  • Sample Drying (Crucial Step): Ensure the dried sample extract from the pre-treatment phase is completely free of water. Any residual moisture will consume the silylation reagent and lead to poor derivatization yield.[4][5] Place vials in a desiccator for at least 30 minutes post-evaporation.

  • Reagent Addition: To the dried sample in a 2 mL GC vial, add 50 µL of acetonitrile to re-dissolve the analytes. Follow this with the addition of 50 µL of MTBSTFA .

    • Causality: Acetonitrile is a common solvent that helps to fully dissolve the polar amino acids before the less polar derivatization reagent is added, ensuring a homogenous reaction mixture.

  • Reaction Incubation: Tightly cap the vial and heat at 80-100°C for 2-4 hours in a heating block or oven.[4][5]

    • Causality: Heating provides the necessary activation energy for the silylation reaction to proceed to completion for all three functional groups on lysine. Longer times may be required for complete derivatization of all amino acids in a complex mixture.[6]

  • Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system. No further extraction is needed. The final volume is approximately 100 µL.

Component Volume Purpose
Dried Sample ExtractN/AContains the 1-¹³C lysine analyte.
Acetonitrile50 µLSolvent to dissolve the analyte.
MTBSTFA50 µLSilylation reagent to derivatize active hydrogens.
Protocol 2: Derivatization via Ethyl Chloroformate (ECF)

This is a fast, robust, and effective two-phase aqueous derivatization method suitable for high-throughput applications.[12][14] The reaction proceeds in two steps within the same vial: esterification of the carboxyl group and acylation of the amino groups.[16]

Methodology:

  • Sample Reconstitution: To the dried sample extract in a 2 mL GC vial, add 100 µL of an aqueous solution of Pyridine/Ethanol/Water (1:3:6 v/v/v) . Vortex for 30 seconds to dissolve the sample.

    • Causality: This aqueous mixture provides the necessary solvent environment and the ethanol required for esterification. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving it to completion.[11]

  • First Derivatization Step: Add 10 µL of Ethyl Chloroformate (ECF) . Immediately cap and vortex vigorously for 30 seconds. An emulsion will form.

    • Causality: ECF reacts with both the carboxyl and amino groups. This initial step ensures all functional groups are targeted.

  • Extraction and pH Adjustment: Add 100 µL of Chloroform to extract the derivatives. Vortex for 30 seconds. Then, add 10 µL of 7M NaOH to make the aqueous layer basic (pH 9-10).[11]

    • Causality: The derivatives are more soluble in the organic chloroform layer. Adjusting the pH to be basic ensures that any remaining amino groups are deprotonated and thus readily available for the second acylation step.

  • Second Derivatization Step: Add another 5 µL of ECF and vortex for 30 seconds.

    • Causality: This second addition of ECF ensures the complete and exhaustive derivatization of all amino groups under optimal basic conditions.

  • Phase Separation and Sample Transfer: Centrifuge the vial at 2,000 x g for 5 minutes to separate the aqueous and organic layers. Carefully transfer the bottom organic (chloroform) layer to a new GC vial with an insert. This layer contains the lysine derivatives and is ready for GC-MS analysis.

Component Volume Purpose
Dried Sample ExtractN/AContains the 1-¹³C lysine analyte.
Pyridine/Ethanol/Water100 µLReaction medium and base catalyst.
Ethyl Chloroformate (ECF)10 µL + 5 µLDerivatizing agent for acylation/esterification.
Chloroform100 µLExtraction solvent for derivatives.
7M NaOH10 µLAdjusts pH to optimize amine derivatization.

GC-MS Parameters and Data Interpretation

While exact parameters must be optimized for your specific instrument, the following table provides a validated starting point for the analysis of lysine derivatives.

Parameter Typical Setting Rationale
GC Column 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, TR-5) 30m x 0.25mm x 0.25µmA mid-polarity column that provides excellent separation for a wide range of amino acid derivatives.[3]
Injection Mode Splitless (1 µL)Maximizes the amount of analyte reaching the column, which is critical for tracer studies where labeled compounds may be in low abundance.[17][18]
Injector Temp 280 °CEnsures rapid and complete volatilization of the derivatives without causing thermal degradation.[18]
Oven Program Initial 100°C, hold 2 min; ramp 15°C/min to 320°C, hold 5 minA standard temperature ramp that effectively separates amino acid derivatives based on their boiling points.[17][18]
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns for library matching and structural confirmation.
MS Acquisition Selected Ion Monitoring (SIM)For quantitative analysis, SIM mode increases sensitivity and selectivity by monitoring only the specific m/z fragments of interest for both unlabeled (M+0) and ¹³C-labeled (M+1) lysine.[18]

Interpreting ¹³C Data: The 1-¹³C label on lysine means the carboxyl carbon is ¹³C instead of ¹²C. In the mass spectrometer, this results in a mass shift. The fragment ion containing this labeled carbon will appear at an m/z value that is one unit higher than the corresponding fragment from unlabeled lysine. By comparing the peak areas of the M+0 and M+1 ions, the degree of isotope incorporation can be precisely calculated, which is the core data for metabolic flux analysis.[8][19][20]

References

  • ResearchGate. (n.d.). Two-step derivatization of lysine representative of the chemical class... Retrieved from ResearchGate. [Link]

  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules. [Link]

  • CORE. (n.d.). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Retrieved from CORE. [Link]

  • Wittmann, C. (2007). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. Biotechnology and Bioengineering. [Link]

  • Fan, T. W-M., et al. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). PMC. [Link]

  • UC Davis Stable Isotope Facility. (n.d.). Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Retrieved from UC Davis Stable Isotope Facility. [Link]

  • Wang, J., et al. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A. [Link]

  • Stulik, K., et al. (n.d.). Gas chromatographic analysis of amino acids as ethyl chloroformate derivatives. Journal of the American Institute for Conservation. [Link]

  • Dettmer, K., & Oefner, P. J. (2020). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. Methods in Molecular Biology. [Link]

  • Separation Science. (2024). Stable Isotope-Labeled Amino Acid Mixes. Retrieved from Separation Science. [Link]

  • Springer Nature Experiments. (n.d.). Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. Retrieved from Springer Nature Experiments. [Link]

  • Baskal, S., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. PMC. [Link]

  • Smart, K. F., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. [Link]

  • UC Davis Stable Isotope Facility. (n.d.). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Retrieved from UC Davis Stable Isotope Facility. [Link]

  • Wittmann, C., & Heinzle, E. (2002). Comparative Metabolic Flux Analysis of Lysine-Producing Corynebacterium glutamicum Cultured on Glucose or Fructose. Applied and Environmental Microbiology. [Link]

  • ResearchGate. (n.d.). Gas Chromatographic Analysis of Amino Acids As Ethyl Chloroformate Derivatives. Part 1, Composition of Proteins Associated with Art Objects and Monuments. Retrieved from ResearchGate. [Link]

  • Plazas-Mayorca, M. D., & Zee, B. M. (2011). Discovery of lysine post-translational modifications through mass spectrometric detection. Methods. [Link]

  • Bibel, M. (2023). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from YouTube. [Link]

  • Re-Poppi, N., & Raposo Jr, J. L. (2013). Gas Chromatography–Mass Spectrometry Method for the Determination of Free Amino Acids as Their Dimethyl-tert-butylsilyl (TBDMS) Derivatives in Animal Source Food. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (n.d.). Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS?. Retrieved from ResearchGate. [Link]

  • RWTH Publications. (n.d.). High Quality 13C metabolic flux analysis using GC-MS. Retrieved from RWTH Publications. [Link]

  • Durant, P. J., et al. (2002). GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. Current Protocols in Neuroscience. [Link]

  • Wiechert, W. (2007). Fluxome analysis using GC-MS. Microbial Cell Factories. [Link]

  • NIST. (n.d.). L-Lysine, 3TBDMS derivative. Retrieved from the NIST WebBook. [Link]

  • Bross, R., et al. (2000). Oral and Intravenous Tracer Protocols of the Indicator Amino Acid Oxidation Method Provide the Same Estimate of the Lysine Requirement in Healthy Men. The Journal of Nutrition. [Link]

  • ResearchGate. (n.d.). (PDF) Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). LC-MS/MS analysis of lysine showing the same neutral loss (63 Da) with.... Retrieved from ResearchGate. [Link]

  • Shimadzu Corporation. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Retrieved from Shimadzu Corporation. [Link]

  • Kurpad, A. V., et al. (2000). Twenty-four-hour oral tracer studies with L-[1-13C]lysine at a low (15 mg.kg (-1).d (-1)) and intermediate (29 mg.kg (-1).d(-1)) lysine intake in healthy adults. The American Journal of Clinical Nutrition. [Link]

  • ResearchGate. (n.d.). (PDF) Improved 13C metabolic flux analysis in Escherichia coli metabolism: application of a high resolution MS (GC-EI-QTOF) for comprehensive assessment MS/MS fragments. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Separation, identification, and quantification of amino acids in L-lysine fermentation potato juices by gas chromatography-mass spectrometry | Request PDF. Retrieved from ResearchGate. [Link]

  • Schwenner, E., et al. (1998). Enantioselective syntheses of isotopically labelledα-amino acids Preparation of specifically(13)C-labelled L-lysines. European Journal of Organic Chemistry. [Link]

  • Tinianova, L. L., et al. (2021). Lysine-Directed Site-Selective Bioconjugation for the Creation of Radioimmunoconjugates. Bioconjugate Chemistry. [Link]

Sources

Detection of 1-¹³C Lysine in Biological Fluids via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

< . APPLICATION NOTE & PROTOCOL

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the detection and quantification of 1-¹³C labeled lysine in biological fluids using Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹³C isotope acts as a stable, non-radioactive tracer, enabling the precise tracking of lysine metabolism in vivo and in vitro.[1] This technique is invaluable for metabolic flux analysis, elucidating disease mechanisms, and assessing the pharmacological effects of therapeutics. We present detailed protocols for sample preparation, NMR data acquisition, and spectral analysis, underpinned by the scientific rationale for each step to ensure experimental robustness and data integrity.

Introduction: The Significance of Tracing Lysine Metabolism

Lysine is an essential amino acid, meaning it cannot be synthesized by mammals and must be obtained from the diet.[2] Beyond its fundamental role as a building block for protein synthesis, lysine is a key player in a multitude of metabolic pathways and cellular processes.[2] Its degradation is tissue-specific and has been linked to various pathological conditions.[2] The ability to trace the metabolic fate of lysine provides profound insights into cellular physiology and disease.

Stable isotope-labeled compounds, particularly those enriched with Carbon-13 (¹³C), have become indispensable tools in metabolic research.[1][3] By introducing 1-¹³C lysine, where the carbon atom of the carboxyl group is replaced with its heavier isotope, we can follow its journey through various metabolic transformations using NMR spectroscopy.[1] The ¹³C nucleus possesses a nuclear spin that makes it NMR-active, and its distinct chemical environment within different metabolites results in unique, quantifiable signals.[4] This allows for the elucidation of complex metabolic dynamics in both healthy and diseased states.[1]

This application note will guide researchers through the process of utilizing 1-¹³C lysine as a metabolic tracer and its detection in biological fluids such as plasma, serum, and urine using ¹³C NMR spectroscopy.

Principle of the Method

The core principle lies in the administration of 1-¹³C lysine to a biological system (e.g., cell culture, animal model, or human subject) and the subsequent detection of the ¹³C label in downstream metabolites within biological fluids. The ¹³C nucleus has a distinct gyromagnetic ratio, and when placed in a strong magnetic field, it can be excited by radiofrequency pulses. The resulting signal, or free induction decay (FID), is Fourier transformed to produce an NMR spectrum.

The position of a peak in the ¹³C NMR spectrum, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the carbon atom. As 1-¹³C lysine is metabolized, the ¹³C-labeled carboxyl group will be incorporated into various other molecules. For instance, lysine degradation can lead to the formation of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[5] This results in the appearance of new ¹³C signals at chemical shifts characteristic of the carboxyl carbons in these downstream metabolites. By identifying and quantifying the intensity of these signals, we can map the metabolic pathways and determine the relative flux through them.

Experimental Workflow Overview

A typical workflow for a 1-¹³C lysine tracer experiment involves several key stages, from initial sample handling to final data interpretation. Each step is critical for obtaining high-quality, reproducible results.

Workflow cluster_0 Pre-Analytical cluster_1 Analytical cluster_2 Post-Analytical A 1-¹³C Lysine Administration B Biological Fluid Collection A->B In Vivo / In Vitro C Sample Quenching & Storage B->C Immediate D Sample Preparation (Protein Precipitation) C->D Controlled Thawing E NMR Sample Preparation D->E Supernatant Transfer F NMR Data Acquisition E->F Spectrometer G Data Processing (Fourier Transform, Phasing) F->G FID Data H Spectral Analysis (Peak Identification & Integration) G->H NMR Spectrum I Metabolic Flux Analysis H->I Quantitative Data

Figure 1: High-level experimental workflow for 1-¹³C lysine NMR studies.

Detailed Protocols

Materials and Reagents
  • 1-¹³C Lysine: High isotopic purity (>99%) is recommended.

  • Biological Fluid: Plasma, serum, urine, or cell culture medium.

  • Deuterated Solvents: Deuterium oxide (D₂O) is commonly used for locking the magnetic field and as a solvent.

  • pH Buffer: Phosphate buffer is often used to maintain a stable pH, which is critical as chemical shifts can be pH-dependent.

  • Internal Standard: A reference compound for chemical shift calibration and quantification, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS).[6]

  • Protein Precipitation Agent: Cold methanol or acetonitrile.

  • NMR Tubes: High-quality, clean 5 mm NMR tubes are essential for good spectral resolution.[7]

  • Centrifuge and Vials: For sample processing and storage.

Protocol 1: Biological Sample Collection and Initial Processing

The quality of the final NMR data is highly dependent on the initial sample handling.[8]

  • Collection: Collect biological fluids using standardized procedures to minimize pre-analytical variability. For blood samples, use appropriate anticoagulants (e.g., EDTA) if plasma is required.

  • Quenching Metabolism: To accurately reflect the metabolic state at the time of collection, metabolic activity must be stopped immediately. This is typically achieved by flash-freezing the sample in liquid nitrogen. For cell culture studies, rapid quenching of cells is crucial.[9]

  • Storage: Store samples at -80°C until further processing. Long-term storage at this temperature has been shown to preserve the metabolic profile of blood samples.[8]

Protocol 2: NMR Sample Preparation from Biological Fluids

This protocol is designed to remove proteins, which can broaden NMR signals, and prepare the sample for analysis.

  • Thawing: Thaw frozen biological fluid samples on ice to prevent degradation of metabolites.

  • Protein Precipitation:

    • To a 200 µL aliquot of the biological fluid (e.g., plasma), add 400 µL of a cold (-20°C) protein precipitating agent like methanol or acetonitrile.

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate on ice for 20 minutes to allow for complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Extraction:

    • Carefully collect the supernatant, which contains the water-soluble metabolites, including 1-¹³C lysine and its derivatives.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. This step removes the organic solvent and concentrates the metabolites.

  • Reconstitution for NMR:

    • Reconstitute the dried metabolite extract in a suitable volume (e.g., 600 µL) of NMR buffer. A typical buffer consists of D₂O with a known concentration of an internal standard (e.g., 0.5 mM TSP) and a pH-stabilizing agent (e.g., 100 mM phosphate buffer, pH 7.4).

    • Vortex briefly to ensure complete dissolution.

    • Centrifuge at high speed for 5 minutes to pellet any remaining particulate matter.

  • Transfer to NMR Tube:

    • Carefully transfer the final supernatant into a clean, high-quality 5 mm NMR tube.[7][10] Avoid introducing any solid particles, as they can degrade spectral quality.[7]

Protocol 3: ¹³C NMR Data Acquisition

The following are general parameters for acquiring a 1D ¹³C NMR spectrum. These may need to be optimized based on the spectrometer and sample concentration.

ParameterRecommended SettingRationale
Spectrometer Frequency ≥ 125 MHz (for ¹³C)Higher field strengths provide better sensitivity and spectral dispersion.
Pulse Program zgpg30 or similarA standard 1D ¹³C experiment with proton decoupling.
Acquisition Time (AQ) 1-2 secondsLonger acquisition times improve digital resolution.
Relaxation Delay (D1) 2-5 secondsAllows for sufficient relaxation of the ¹³C nuclei between scans, crucial for accurate quantification.
Number of Scans (NS) 1024 - 4096 (or more)The low natural abundance and smaller gyromagnetic ratio of ¹³C necessitate a larger number of scans to achieve adequate signal-to-noise.
Temperature 298 K (25°C)A stable temperature is critical for consistent chemical shifts.
Proton Decoupling Yes (e.g., WALTZ-16)Removes ¹H-¹³C coupling, resulting in sharper singlet peaks and improved sensitivity.

Data Processing and Analysis

  • Fourier Transformation: The raw FID data is converted into the frequency domain spectrum.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.[11]

  • Chemical Shift Referencing: The spectrum is calibrated by setting the chemical shift of the internal standard (e.g., TSP) to 0.0 ppm.[11]

  • Peak Identification: The ¹³C chemical shifts of lysine and its potential metabolites are identified by comparison to literature values or databases. The carboxyl carbon of free lysine typically resonates around 174.7 ppm.[12]

  • Quantification: The relative concentration of each labeled metabolite is proportional to the integral of its corresponding ¹³C peak.[4] By comparing the integrals of the metabolite peaks to the integral of the known concentration internal standard, absolute concentrations can be determined.

Visualization of Lysine Metabolic Fate

The data obtained from these experiments can be used to map the metabolic pathways of lysine. A simplified representation of lysine catabolism leading to the TCA cycle is shown below.

MetabolicPathway Lysine 1-¹³C Lysine AAS α-Aminoadipic semialdehyde Lysine->AAS Saccharopine Pathway AAA α-Aminoadipic acid AAS->AAA KG α-Ketoadipic acid AAA->KG GlutarylCoA Glutaryl-CoA KG->GlutarylCoA CrotonylCoA Crotonyl-CoA GlutarylCoA->CrotonylCoA AcetoacetylCoA Acetoacetyl-CoA CrotonylCoA->AcetoacetylCoA AcetylCoA ¹³C-Acetyl-CoA AcetoacetylCoA->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Sources

Troubleshooting & Optimization

Technical Support Center: Natural Abundance Correction in 1-13C Lysine Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Active System: Stable Isotope Mass Spectrometry Support

Introduction: The "Hidden Signal" Problem

Welcome. If you are quantifying protein turnover or metabolic flux using 1-13C Lysine , you are likely facing a critical data integrity challenge: Signal Overlap.

In Mass Spectrometry (MS), your tracer (1-13C Lysine) produces an [M+1] signal. However, nature also produces an [M+1] signal due to the 1.1% natural abundance of Carbon-13. In a molecule like Lysine (


)—and even more so in its derivatized forms—this "background noise" is not noise; it is a predictable physical signal that overlaps perfectly with your tracer.

Failure to mathematically deconvolute these signals results in:

  • Overestimation of Flux: Attributing natural background to your tracer.

  • False Positives: Detecting "synthesis" in control samples.

  • Negative Enrichment: A mathematical artifact of improper background subtraction.

This guide provides the protocols and logic to correct this overlap.

Module 1: The Theoretical Framework (FAQ)

Q1: Why is my "Unlabeled Control" showing a strong M+1 peak?

A: This is pure probability, not contamination. Every carbon atom in your molecule has a ~1.1% chance of being 13C.[1]

  • Lysine (Underivatized): 6 Carbons.

  • Probability Calculation:

    
    .
    
  • Result: Even with zero tracer, your M+1 peak will be roughly 6.6% the height of your M0 peak.

  • The Complication: If you use a derivative like t-BDMS (adding ~12-24 carbons), the natural background M+1 can jump to 20-30% , potentially swamping a low-enrichment tracer signal.

Q2: Can I just subtract the M+1 intensity of the control from the sample?

A: No. This is the "Linear Subtraction Error." Isotope distribution is a multinomial probability, not a linear addition. As the tracer (M+1) increases, the pool of M0 (unlabeled) decreases, which reduces the natural abundance contribution from the M0 pool. Simple subtraction fails to account for this dynamic shift, leading to significant errors at high enrichment. You must use the Matrix Inversion Method .

Module 2: The Correction Workflow

The following diagram outlines the validated pipeline for transforming raw ion counts into corrected Mass Isotopomer Distributions (MIDs).

CorrectionWorkflow Fig 1: The Standard Natural Abundance Correction Pipeline (NAC). RawData Raw MS Data (Ion Intensities) Baseline Baseline Correction (Subtract Instrument Noise) RawData->Baseline Inversion Matrix Inversion C = inv(A) * M Baseline->Inversion Measured Vector (M) Purity Tracer Purity Correction (Account for <99% Tracer) FinalMID Corrected MID (Tracer Enrichment Only) Purity->FinalMID MatrixGen Generate Correction Matrix (A) Based on Chemical Formula MatrixGen->Inversion Correction Matrix (A) Inversion->Purity

Module 3: Troubleshooting Data Anomalies

Issue: Negative Enrichment Values

Symptom: After applying correction algorithms, your M+1 or M+2 values are negative (e.g., -0.5%). Diagnosis: This is a mathematical impossibility indicating an input error.

Root CauseMechanismSolution
Incorrect Formula The matrix was built using the formula of Lysine only, but the MS detected Lysine-Derivative.Update the chemical formula to include the derivatizing agent (e.g., +TBDMS).
Over-Subtraction The control sample used for baseline subtraction had higher noise than the experimental sample.Check S/N ratio. If S/N < 100, smooth data or use a theoretical baseline.
Fragment Loss You are analyzing a fragment ion that lost the labeled Carbon-1 (Carboxyl).CRITICAL: 1-13C Lysine labels the C1. If your MS fragment is "M-COOH" (common in GC-MS), you have lost the label. Switch to a fragment retaining C1.
Issue: Non-Linear Response (Saturation)

Symptom: Enrichment does not scale linearly with titration. Diagnosis: Detector Saturation. Solution: MS detectors (especially Orbitraps and TOFs) have a dynamic range limit. If the M0 peak is


 counts, the detector may "blind" itself to the smaller M+1 peak. Dilute samples to keep the base peak between 

and

counts.

Module 4: The Matrix Method Protocol

This is the industry-standard method (Fernandez et al., 1996; Hellerstein, 1999). It solves the equation:



Where:

  • M = Measured Vector (Raw intensities normalized to sum 1).

  • A = Correction Matrix (Natural abundance probabilities).

  • C = Corrected Vector (Unknown).

Therefore:



Step-by-Step Implementation
Step 1: Define the Analyte Formula

You must know the exact atomic composition of the ion being measured.

  • Example: Lysine (C6H14N2O2) + 2 TBDMS groups (C12H32Si2).

  • Losses: Minus one fragment (e.g., -C4H9).

  • Total Formula: Calculate the final C, H, N, O, Si, S counts.

Step 2: Construct Matrix A

Use a software tool (IsoCor, Python scipy) or calculated probabilities to build Matrix A.

  • Row 1 (M0): Probability of the molecule having 0 extra neutrons (all 12C, 1H, 16O).

  • Row 2 (M+1): Probability of having exactly +1 neutron (one 13C OR one 2H OR one 15N).

Visualizing the Matrix Logic:

MatrixLogic Fig 2: Structure of the Isotope Correction Matrix. Matrix Correction Matrix (A) P(M0 n0) P(M0 n1) P(M0 n2) P(M1 n0) P(M1 n1) P(M1 n2) P(M2 n0) P(M2 n1) P(M2 n2) Description Columns = True Label State (0, 1, 2 tracers) Rows = Measured Mass (M0, M+1, M+2) Example: P(M1|n0) is the probability that an UNLABELED molecule appears at M+1 (Natural Abundance). Matrix:c1->Description

Step 3: Solve for C
  • Normalize your measured intensities (

    
    ) so 
    
    
    
    . This is Vector M .
  • Invert Matrix A to get

    
    .
    
  • Multiply:

    
    .
    
  • Validation: The resulting Vector C should have

    
     representing the true tracer enrichment.
    

References

  • Fernandez, C. A., Des Rosiers, C., Previs, S. F., David, F., & Brunengraber, H. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry, 31(3), 255-262. Link

  • Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations.[2] American Journal of Physiology-Endocrinology and Metabolism, 276(6), E1146-E1170.[2] Link

  • Millard, P., Letisse, F., Sokol, S., & Portais, J. C. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294-1296. Link

  • Nanchen, A., Fuhrer, T., & Sauer, U. (2007). Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data. Methods in Molecular Biology, 358, 177-197. Link

Sources

Validation & Comparative

Validation of DL-Lysine (1-13C) Purity via Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision of Isotopic Racemates

In metabolic flux analysis and quantitative proteomics (e.g., SILAC), stable isotope-labeled amino acids are the bedrock of accuracy. While L-isomers are standard for biological incorporation, DL-Lysine (1-13C) serves a critical role as a racemic internal standard or in mechanistic studies involving racemases.

The validation of this product presents a unique analytical challenge. Unlike neutral amino acids, Lysine is basic, polar, and possesses two primary amine groups (


 and 

). Standard C18 chromatography cannot retain it, and traditional derivatization often yields a mixture of mono- and di-substituted products, obscuring the chiral signal.

This guide establishes the Crown Ether Chiral HPLC method as the superior protocol for validating DL-Lysine (1-13C), contrasting it with legacy derivatization techniques. We provide a self-validating workflow to confirm the 50:50 racemic ratio and chemical purity without the interference of derivatization artifacts.

Part 1: Strategic Method Selection

Choosing the right method for Lysine analysis is not a matter of preference but of chemical necessity. The presence of the


-amino group makes Lysine "sticky" on many stationary phases and complicates derivatization.
Comparison of Available Methodologies
FeatureMethod A: Crown Ether (Recommended) Method B: Teicoplanin (Alternative) Method C: Pre-column Derivatization (Legacy)
Column Type Crownpak CR-I(+) (Chiral Crown Ether)Chirobiotic T (Macrocyclic Antibiotic)C18 (with OPA/FMOC or Marfey's)
Sample Prep None (Direct Injection)None (Direct Injection)Complex (Requires heating/reagents)
Lysine Specificity High (Excellent for primary amines)Moderate (Broad applicability)Low (Risk of multiple derivatives)
Elution Order D-Lys elutes before L-Lys Variable (pH dependent)Variable
Mobile Phase Acidic (pH 1.0–2.0, HClO

)
Water/AlcoholBuffer/Organic Gradient
Detection UV (200-210 nm) or MSUV or MSUV/Fluorescence (High Sensitivity)
Suitability Best for Purity/Ratio Validation Good for ScreeningBest for Trace Biological Samples
Why Method A Wins for 1-13C Standards

For a purity standard, accuracy is paramount over sensitivity . Derivatization (Method C) introduces kinetic isotope effects and reaction incompleteness. If the reagent reacts slightly faster with the


C isotope or the L-isomer, your purity data is compromised. Method A (Crown Ether) interacts directly with the ammonium groups of the Lysine, ensuring the observed ratio reflects the true state of the material.
Decision Matrix: Selecting the Protocol

MethodSelection Start Start: Lysine Sample IsTrace Is sample trace level (< 1 µM)? Start->IsTrace IsPure Is sample a Purity Standard? IsTrace->IsPure No Deriv Method C: Derivatization (OPA/FMOC) IsTrace->Deriv Yes Direct Direct Chiral HPLC IsPure->Direct Yes Crown Method A: Crown Ether (Crownpak) Direct->Crown Primary Choice Teico Method B: Teicoplanin Direct->Teico Alternative

Figure 1: Decision matrix for selecting the appropriate chiral chromatography method based on sample concentration and analytical goal.

Part 2: The Core Protocol (Crown Ether Method)

This protocol utilizes a Crownpak CR-I(+) column.[1][2][3] The chiral selector is a crown ether (3,3’-diphenyl-1,1’-binaphthyl-20-crown-6) which forms a "host-guest" complex with the ammonium ion (


) of the amino acid.[1]

Critical Mechanism: The complexation requires the amino group to be protonated. Therefore, an acidic mobile phase (pH < 2.0) is mandatory.

Materials & Conditions
  • Column: Daicel CROWNPAK CR-I(+) (

    
     mm, 5 µm).[1][3]
    
  • Mobile Phase: Perchloric Acid (HClO

    
    ) pH 1.5 / Acetonitrile (90:10 v/v).
    
    • Note: Perchloric acid is preferred over TFA because TFA anions can form ion pairs that alter retention reproducibility.

  • Flow Rate: 0.4 mL/min.[1][3]

  • Temperature: 25°C (Lower temperatures, e.g., 10°C, can improve resolution but increase pressure).

  • Detection: UV at 200 nm (Lysine has low UV absorption; use low wavelength).

  • Sample: DL-Lysine (1-13C) dissolved in Mobile Phase.

Step-by-Step Workflow
  • System Equilibration: Flush the column with mobile phase for 30 minutes. Ensure the baseline at 200 nm is stable.

  • Blank Injection: Inject mobile phase to identify system peaks (perchloric acid sometimes shows a solvent front vacancy).

  • Standard Spike (The "Self-Validation" Step):

    • Prepare a sample of the DL-Lysine (1-13C).

    • Crucial: Spike a small aliquot with authentic, unlabeled L-Lysine .

    • Reasoning: On Crownpak CR-I(+), D-Lysine elutes first . Spiking with L-Lysine will increase the height of the second peak, confirming the elution order without relying solely on literature.

  • Sample Run: Inject 5 µL of the 1 mg/mL DL-Lysine (1-13C) test sample.

  • Data Acquisition: Record chromatogram for 20 minutes (Lysine typically elutes between 5–12 mins).

Expected Results & Criteria
  • Resolution (

    
    ):  Must be 
    
    
    
    (Baseline separation).
  • Elution Order:

    • Peak 1: D-Lysine (1-13C)

    • Peak 2: L-Lysine (1-13C)

  • Isotope Effect: The

    
    C label at the C1 position has a negligible effect on retention time in HPLC. The labeled D-isomer will co-elute with any unlabeled D-isomer impurity.
    

Part 3: Data Analysis & Validation Logic

To validate the product as "DL-Lysine," you are confirming a Racemic Ratio (50:50) .

Calculation of Enantiomeric Ratio (ER)


  • Target:

    
     (for a nominal 50:50 mixture).
    
Calculation of Enantiomeric Excess (ee)

If the goal is to detect impurities (e.g., verifying L-Lysine purity), use


:


Validation Workflow Diagram

ValidationLoop Prep Sample Prep: Dissolve in pH 1.5 HClO4 Run Inject on Crownpak CR-I(+) (Flow: 0.4 mL/min) Prep->Run Detect Detect Peaks (UV 200nm) Identify D (1st) and L (2nd) Run->Detect Calc Calculate Resolution (Rs) & Area Ratio Detect->Calc Decision Rs > 1.5 AND Ratio ~ 1.0? Calc->Decision Pass PASS: Valid DL-Racemate Decision->Pass Yes Fail FAIL: Reprocess or Reject Decision->Fail No

Figure 2: The self-validating analytical loop for confirming DL-Lysine chirality.

Part 4: Troubleshooting & Scientific Insights

The "Memory Effect" of Crown Ethers

Crown ether columns can retain ammonium ions strongly. If you observe peak tailing or rising pressure:

  • Cause: Accumulation of strongly basic impurities.

  • Fix: Wash the column with water (to remove salts) followed by 100% Methanol. Never use high pH buffers, as they deprotonate the amine, breaking the chiral recognition mechanism.

1-13C Isotopic Purity vs. Chiral Purity

It is vital to distinguish between these two parameters:

  • Chiral HPLC confirms the D/L ratio.

  • Mass Spectrometry (MS) is required to confirm the

    
    C enrichment (e.g., 99 atom %).
    
  • Note: This protocol is compatible with LC-MS if the Perchloric Acid is replaced with a volatile acid like TFA or Formic Acid (though resolution may decrease slightly compared to HClO

    
    ).
    
Why not Ligand Exchange (ZWIX)?

While Zwitterionic (ZWIX) columns are excellent for amino acids, they often require specific mobile phases (MeOH/MeCN/Water) that may not solubilize highly crystalline racemic salts as effectively as the acidic aqueous phase used in the Crownpak method. Furthermore, Crownpak offers a more predictable elution order for simple primary amines.

References

  • Daicel Corporation. (n.d.).[4] Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Retrieved from [Link]

  • Shimadzu. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. Retrieved from [Link]

  • Hyun, M. H. (2006). Liquid chromatographic resolution of chiral amino acids and primary amines on crown ether-based chiral stationary phases. Journal of Separation Science. Retrieved from [Link]

  • Phillips, A. A. (2021). Practical considerations for amino acid isotope analysis. Retrieved from [Link]

Sources

A Researcher's Guide to Analytical Standards: Cost-Benefit Analysis of DL-Lysine vs. L-Lysine 1-¹³C

Author: BenchChem Technical Support Team. Date: February 2026

By Dr. Evelyn Reed, Senior Application Scientist

For researchers, scientists, and drug development professionals, the selection of an appropriate analytical standard is a critical decision that underpins the validity and reproducibility of experimental data. This guide provides a comprehensive cost-benefit analysis of two commonly used lysine standards: the racemic mixture DL-Lysine and the isotopically labeled L-Lysine 1-¹³C. Through a detailed examination of their chemical properties, experimental performance, and economic implications, we aim to equip you with the necessary insights to make an informed choice for your specific analytical needs.

The Chemical Distinction: Racemates vs. Stable Isotopes

The fundamental difference between DL-Lysine and L-Lysine 1-¹³C lies in their chemical composition and its subsequent impact on their analytical behavior.

  • DL-Lysine: This is a racemic mixture, meaning it contains equal amounts of two stereoisomers: D-Lysine and L-Lysine. These molecules are non-superimposable mirror images of each other. While chemically identical in terms of mass and elemental composition, their three-dimensional arrangement can lead to different biological activities and interactions with chiral environments, such as chiral chromatography columns or biological systems.

  • L-Lysine 1-¹³C: This is a stable isotope-labeled (SIL) standard. It is biochemically identical to the naturally occurring L-Lysine, the biologically active enantiomer. The key difference is the substitution of a carbon-12 atom with a carbon-13 atom at the first carbon position. This single neutron difference results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based applications.

The choice between a racemic mixture and a stable isotope-labeled compound has significant implications for experimental design and data interpretation, particularly in quantitative analysis.

Experimental Performance: A Tale of Two Standards

The utility of an analytical standard is ultimately determined by its performance in a given experimental context. Here, we compare the performance of DL-Lysine and L-Lysine 1-¹³C in common analytical workflows.

Mass Spectrometry-Based Quantitation

In quantitative proteomics and metabolomics, accurate measurement of analyte concentration is paramount. L-Lysine 1-¹³C consistently demonstrates superior performance as an internal standard in mass spectrometry (MS) for several key reasons:

  • Co-elution and Ionization Efficiency: Being chemically identical to the endogenous L-Lysine, the SIL standard co-elutes during chromatographic separation and exhibits the same ionization efficiency in the mass spectrometer's source. This co-behavior is crucial for accurately correcting for variations in sample preparation, injection volume, and instrument response.

  • Minimizing Matrix Effects: The SIL standard helps to mitigate the impact of matrix effects, where other components in a complex biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

DL-Lysine, on the other hand, presents challenges in MS-based quantitation. The D- and L-isomers may not behave identically during chromatography, potentially leading to peak splitting or broadening if a chiral column is not used. More importantly, it cannot serve as a true internal standard for L-Lysine as it has the same mass and cannot be distinguished in the mass spectrometer.

Experimental Protocol: Quantitative Analysis of L-Lysine in Human Plasma using LC-MS/MS

This protocol outlines a typical workflow for the accurate quantification of L-Lysine in a biological matrix, highlighting the role of the internal standard.

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of L-Lysine 1-¹³C internal standard solution (10 µg/mL in water).

    • Add 400 µL of cold methanol to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate lysine from other plasma components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM):

        • L-Lysine transition: Q1 (m/z) 147.1 -> Q3 (m/z) 84.1.

        • L-Lysine 1-¹³C transition: Q1 (m/z) 148.1 -> Q3 (m/z) 85.1.

      • Dwell Time: 100 ms.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte (L-Lysine) to the internal standard (L-Lysine 1-¹³C).

    • Construct a calibration curve using known concentrations of L-Lysine standard.

    • Determine the concentration of L-Lysine in the plasma sample by interpolating its peak area ratio on the calibration curve.

Chiral Separations

When the objective is to differentiate between the D and L enantiomers of lysine, a racemic DL-Lysine standard is indispensable. Chiral chromatography, a specialized form of column chromatography, is employed to separate these stereoisomers. In this context, DL-Lysine serves as a reference standard to confirm the retention times of the D and L peaks.

Diagram: Experimental Workflow for Chiral Separation

cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Interpretation Sample Biological Sample Spiked_Sample Spiked Sample Sample->Spiked_Sample Standard DL-Lysine Standard Standard->Spiked_Sample HPLC Chiral HPLC Column Spiked_Sample->HPLC Detector Detector (e.g., UV, MS) HPLC->Detector Chromatogram Chromatogram with Separated D and L Peaks Detector->Chromatogram Quantification Quantification of each Enantiomer Chromatogram->Quantification

Caption: Workflow for the separation and quantification of D- and L-Lysine using a DL-Lysine standard.

Cost-Benefit Analysis: A Pragmatic Approach

The decision to use DL-Lysine or L-Lysine 1-¹³C often comes down to a balance between the required analytical rigor and budgetary constraints.

FeatureDL-LysineL-Lysine 1-¹³C
Cost LowHigh
Purity Typically high (≥98%)High (Isotopic purity ≥99%)
Primary Use Case Chiral separations, qualitative identificationQuantitative analysis by mass spectrometry (Internal Standard)
Accuracy in Quantitation Low (Not a true internal standard)High (Corrects for matrix effects and instrument variability)
Complexity of Use Simple for qualitative workRequires MS instrumentation and expertise

As the table illustrates, DL-Lysine is a cost-effective option for applications where the primary goal is to identify the presence of lysine or to resolve its enantiomers. However, for accurate and precise quantification in complex matrices, the initial higher cost of L-Lysine 1-¹³C is justified by the significant improvement in data quality and reliability. The use of a stable isotope-labeled internal standard is often a regulatory expectation in clinical and pharmaceutical research.

Conclusion: Selecting the Right Tool for the Job

The choice between DL-Lysine and L-Lysine 1-¹³C is not a matter of one being universally "better" than the other, but rather a question of selecting the appropriate tool for the specific analytical task at hand.

Diagram: Decision Tree for Lysine Standard Selection

Start What is the primary analytical goal? Goal_Quant Accurate Quantification of L-Lysine Start->Goal_Quant Quantitation Goal_Qual Qualitative Identification or Chiral Separation Start->Goal_Qual Identification/Separation MS_Based Is the method mass spectrometry-based? Goal_Quant->MS_Based Standard_Racemic Use DL-Lysine as a reference standard Goal_Qual->Standard_Racemic Standard_SIL Use L-Lysine 1-¹³C as an internal standard MS_Based->Standard_SIL Yes MS_Based->Standard_Racemic No (Consider other methods)

Caption: A decision-making framework for choosing between DL-Lysine and L-Lysine 1-¹³C.

For researchers engaged in quantitative bioanalysis, particularly in regulated environments, the investment in L-Lysine 1-¹³C is a sound one, ensuring data integrity and minimizing the risk of costly experimental failures. Conversely, for applications focused on chiral method development or qualitative screening, the more economical DL-Lysine is a perfectly suitable and pragmatic choice. By understanding the fundamental differences in their chemical nature and analytical performance, you can confidently select the standard that best aligns with your scientific objectives and budgetary realities.

References

  • PubChem. DL-Lysine. National Center for Biotechnology Information. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

Strategic Verification of [1-13C] DL-Lysine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary For researchers in metabolic flux analysis and drug development, the precise location of isotopic labels is as critical as the chemical purity of the substrate. While Mass Spectrometry (MS) excels at determining total isotopic enrichment, it often struggles to distinguish specific positional isotopomers without complex fragmentation analysis.

This guide details why Quantitative Carbon-13 Nuclear Magnetic Resonance (q13C-NMR) is the definitive method for verifying the 1-position label in DL-Lysine. We provide a validated, self-correcting protocol to distinguish [1-13C] labeling from [2-13C] or uniform labeling, ensuring data integrity for downstream applications.

Part 1: Strategic Comparison of Analytical Methods

The following table contrasts the three primary methods for verifying isotopic labeling, highlighting why q13C-NMR is the superior choice for positional verification.

FeatureQuantitative 13C-NMR Mass Spectrometry (MS) Proton (1H) NMR
Primary Output Direct observation of Carbon skeleton.Mass-to-charge ratio (m/z).Hydrogen environment.
Positional Certainty High. Distinct chemical shifts for C1 vs. C2-C6.[1]Low to Medium. Requires MS/MS fragmentation to distinguish isotopomers.Medium. Inferred via C-13 satellites; often obscured by solvent or main peaks.
Quantitation Exact. With inverse gated decoupling, integrals are stoichiometric.Relative. Ionization efficiency varies; requires isotopically labeled internal standards.Good. but measuring 1.1% satellites against 99% background is error-prone.
Sample Recovery Non-destructive. Sample can be reused.Destructive. Non-destructive.
Verdict Gold Standard for confirming the label is specifically at C1.Best for calculating total % enrichment (e.g., 99 atom %).Best for chemical purity and solvent residuals.

Part 2: Technical Deep Dive & Mechanism

The Chemical Shift Fingerprint

In DL-Lysine, the C1 position corresponds to the carboxyl carbon. In an achiral solvent like D₂O, the enantiomers (D and L) are magnetically equivalent, resulting in a single set of signals.

  • C1 (Carboxyl): ~175–179 ppm (Deshielded, low field).

  • C2 (α-Carbon): ~55 ppm.[2][3]

  • C3–C6 (Side chain): 22–40 ppm.

The "Self-Validating" Mechanism: A true [1-13C] label will produce a massive singlet at ~177 ppm. If the label were inadvertently at C2, the peak would shift to ~55 ppm. If the sample were uniformly labeled ([U-13C]), you would observe complex doublet/triplet splitting patterns due to 1Jcc coupling (approx 35-55 Hz) between adjacent carbons. The absence of these couplings validates that the label is isolated at position 1.

Part 3: Experimental Protocol

Sample Preparation
  • Solvent: Deuterium Oxide (D₂O) is preferred for solubility and clean baseline.

  • Concentration: High concentration (>20 mg/mL, ideally 50 mg/mL) is recommended to reduce scan time, as C-13 has low sensitivity (1/4th of H-1).

  • Reference: Add a trace amount of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP for 0.0 ppm referencing.

  • pH Adjustment: Adjust to pH ~7-8 using NaOD/DCl. Note: Carboxyl chemical shifts are pH-dependent. Consistent pH ensures reproducible shifts.

Acquisition Parameters (The Critical Step)

Standard carbon sequences (like zgpg30) use NOE enhancement, which distorts integration ratios. For quantitative results, you must use Inverse Gated Decoupling .[4]

  • Pulse Sequence: zgig (Bruker) or equivalent.[5]

    • Mechanism:[6] Proton decoupling is ON during acquisition (narrow peaks) but OFF during the relaxation delay (suppressing NOE).

  • Relaxation Delay (d1): > 10 seconds.

    • Reasoning: Carboxyl carbons (C1) have no attached protons and rely on Dipole-Dipole relaxation, leading to long T1 times (often 5–15s). If d1 is too short, C1 will be under-integrated, leading to a false calculation of lower enrichment.

  • Pulse Angle: 90°.

  • Scans (ns): 256–1024 (depending on concentration).

Workflow Visualization

ExperimentalWorkflow Sample Sample: 50mg DL-Lysine Solvent: 0.6mL D2O Ref: DSS Shim Lock & Shim (Optimized for D2O) Sample->Shim Param Set Parameters Seq: zgig (Inverse Gated) d1: >10s (Critcal) Shim->Param Acquire Acquisition 256-1024 Scans Param->Acquire Process Processing LB: 1-3 Hz Baseline Correction Acquire->Process Analyze Integration & Enrichment Calc Process->Analyze

Figure 1: Validated workflow for Quantitative C-13 NMR of Lysine.

Part 4: Data Interpretation & Analysis[7]

Expected Chemical Shifts (in D₂O, pH ~7)[1]
Carbon PositionLabelChemical Shift (δ ppm)Multiplicity (if [1-13C] labeled)
C1 (Carboxyl) Target 175.0 - 179.0 Singlet (Intense)
C2 (α-Carbon)Natural55.0 - 57.0Singlet (Weak)
C6 (ε-Carbon)Natural40.0 - 42.0Singlet (Weak)
C3, C4, C5Natural22.0 - 32.0Singlets (Weak)
Calculating Enrichment

To verify the enrichment level (e.g., 99%), compare the integral of the labeled C1 peak (


) to a non-labeled backbone carbon (e.g., C2 or C6, denoted as 

).


Note: This is an approximation assuming 1.1% natural abundance for the reference peak. For precise purity certification, qNMR with an internal standard (like Maleic Acid) is required.

Decision Logic for Verification

DecisionTree Start Analyze C-13 Spectrum Check175 Peak at ~175-179 ppm? Start->Check175 CheckSplit Is the peak a Singlet? Check175->CheckSplit Yes FailPos FAIL: Label at wrong position (Check ~55ppm) Check175->FailPos No CheckInt Integration Ratio C1 >> C2? CheckSplit->CheckInt Yes FailUni FAIL: Uniform Labeling Detected (Coupling observed) CheckSplit->FailUni No (Doublets/Triplets) Pass PASS: [1-13C] Label Confirmed CheckInt->Pass Yes (>50x) FailEnr FAIL: Low Enrichment CheckInt->FailEnr No

Figure 2: Logical decision tree for interpreting C-13 NMR data of labeled Lysine.

References

  • Biological Magnetic Resonance Data Bank (BMRB). Entry bmse000043: L-Lysine Chemical Shifts. [Link]

  • National Institutes of Health (NIH) - PMC. 13C-Satellite Decoupling Strategies for Improving Accuracy in Quantitative Nuclear Magnetic Resonance. [Link]

  • University of Ottawa NMR Facility. How Can I Get a Quantitative 13C NMR Spectrum? (Inverse Gated Decoupling). [Link]

  • ResearchGate. 1D 15N and 13C NMR spectra of [15N2]-lysine in H2O and D2O (Visual Reference). [Link][6][7]

Sources

Impact of Racemic DL-Lysine (1-13C) on Protein Synthesis Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Researchers

Executive Summary: For quantitative proteomics and protein synthesis assays (e.g., SILAC, Pulse-Chase), racemic DL-Lysine (1-13C) is considered a substandard reagent compared to pure L-Lysine (1-13C). While DL-mixtures are often significantly cheaper, the inclusion of the D-isomer introduces three critical experimental artifacts: (1) competitive inhibition of cellular uptake , (2) generation of oxidative stress via D-amino acid oxidase (DAAO) , and (3) effective dilution of the isotopic label . This guide details the mechanistic basis of these issues and provides evidence-based recommendations for experimental design.

Part 1: Scientific Foundation & Mechanisms

To understand the impact of the racemic mixture, one must analyze the stereospecific checkpoints in mammalian cell biology: Transport, Translation, and Metabolism.

Cellular Uptake & Transport Competition

Mammalian cells utilize Cationic Amino Acid Transporters (CATs), primarily CAT-1 (SLC7A1) , to import lysine.

  • Mechanism: CAT-1 facilitates the diffusion of cationic amino acids (Lys, Arg, Orn).[1] While CAT-1 is stereoselective for L-isomers, it is not absolute. High concentrations of D-Lysine can competitively bind to the transporter, effectively "crowding out" the active L-Lysine (1-13C).

  • Impact: If you use a DL-mixture, you must double the total concentration to achieve the same L-Lysine dosage. This doubles the competitive pressure at the transporter, potentially altering the uptake kinetics of the label and inducing amino acid starvation signals.

Translational Exclusion (The "50% Inert" Rule)

The ribosome and Lysyl-tRNA Synthetase (LysRS) are the ultimate gatekeepers.

  • Mechanism: Mammalian LysRS is highly stereospecific. It charges tRNA^Lys only with L-Lysine. D-Lysine is rejected at the activation step.

  • Impact: The D-isomer in the racemic mixture is metabolically inert regarding protein incorporation. It will never generate a heavy peptide signal. Consequently, a 100 µM solution of DL-Lysine (1-13C) behaves like a 50 µM solution of L-Lysine (1-13C) mixed with 50 µM of a potential metabolic toxin.

Metabolic Toxicity (The DAAO Pathway)

The most overlooked risk is the metabolism of the "inert" D-isomer.

  • Mechanism: Many mammalian cell lines (e.g., HEK293, hepatocytes, renal cells) express D-Amino Acid Oxidase (DAAO) .[2] DAAO oxidatively deaminates D-Lysine into

    
    -keto-
    
    
    
    -aminocaproic acid, ammonia, and Hydrogen Peroxide (H
    
    
    O
    
    
    )
    .
  • Impact: H

    
    O
    
    
    
    is a reactive oxygen species (ROS).[3][4] Even low levels of ROS can trigger oxidative stress responses, altering the expression of chaperones (e.g., HSP70) and antioxidant enzymes. In a SILAC experiment designed to measure subtle proteomic changes, this chemically induced stress introduces a significant confounding variable.

Part 2: Comparative Analysis

The following table contrasts the performance of pure L-Lysine (1-13C) against the racemic DL-Lysine (1-13C) alternative.

FeatureL-Lysine (1-13C) DL-Lysine (1-13C) Experimental Consequence
Isotopic Purity >99% Active L-isomer50% Active / 50% InactiveDL requires 2x mass loading to match L-dosage.
Cellular Uptake Efficient (CAT-1 mediated)Competitive InhibitionSlower labeling kinetics; potential transport saturation.
Metabolic Fate Protein Incorporation50% Incorporation / 50% OxidationDL generates waste products (Ammonia, H

O

).
Cellular Stress NegligibleHigh Risk (Oxidative) ROS from D-isomer metabolism can skew proteome ratios.
SILAC Suitability Gold Standard Not Recommended DL compromises quantitation accuracy.
Cost Efficiency High (Data Quality)Low (False Economy)"Savings" lost to poor data and repeat experiments.

Part 3: Visualization of Pathways

The diagram below illustrates the divergent fates of L- and D-Lysine within a mammalian cell, highlighting the generation of ROS by the D-isomer.

LysineFate cluster_inputs Extracellular Media L_Lys L-Lysine (1-13C) CAT1 CAT-1 Transporter (Plasma Membrane) L_Lys->CAT1 High Affinity D_Lys D-Lysine (1-13C) D_Lys->CAT1 Competition LysRS Lysyl-tRNA Synthetase CAT1->LysRS L-Isomer DAAO D-Amino Acid Oxidase (Peroxisome) CAT1->DAAO D-Isomer Protein Labeled Protein (Valid Signal) LysRS->Protein Translation ROS H2O2 + Ammonia (Oxidative Stress) DAAO->ROS Oxidation KetoAcid Keto Acid (Waste) DAAO->KetoAcid

Caption: Differential metabolic fate of Racemic Lysine. Note that only the L-isomer contributes to the signal, while the D-isomer contributes to cellular stress.

Part 4: Experimental Protocols

Protocol A: Standard SILAC Labeling (Recommended)

Reagent: L-Lysine-2HCl (1-13C), >99% atom % 13C.

  • Media Prep: Prepare Lysine/Arginine-deficient DMEM. Add dialyzed FBS (10%).

  • Supplementation: Add L-Lysine (1-13C) at 0.4 mM (approx. 73 mg/L) and L-Arginine (unlabeled or labeled as required).

  • Adaptation: Culture cells for at least 5 doublings (passages) to ensure >97% incorporation.

  • Validation: Check incorporation efficiency via MS. Expect clean spectra with no stress-induced protein upregulation.

Protocol B: "Rescue" Protocol for DL-Lysine (If Unavoidable)

Use this ONLY for non-quantitative pilot studies where toxicity is not a concern.

  • Concentration Adjustment: You must add 0.8 mM of DL-Lysine to achieve the physiological 0.4 mM concentration of the active L-isomer.

  • ROS Scavenging (Crucial Step): Supplement media with Catalase (50 U/mL) or N-Acetylcysteine (NAC, 1-2 mM) to mitigate H

    
    O
    
    
    
    toxicity generated by DAAO.
  • Viability Monitoring: Perform a Trypan Blue exclusion test or MTT assay daily. If viability drops <90% compared to control, abort the assay ; the proteome is likely compromised by stress.

  • Data Correction: In MS analysis, ensure your search parameters account for lower incorporation rates, as transport competition may prevent full replacement of the light amino acid pool even after 5 passages.

Part 5: Impact on Data Interpretation

When reviewing data generated with DL-Lysine, look for these specific artifacts:

  • Incomplete Labeling: Even after prolonged culture, the "Heavy" peak may never reach >95% because the D-isomer inhibits the uptake of the L-isomer, allowing endogenous light lysine (from protein turnover or incomplete dialysis) to compete more effectively.

  • Skewed Stress Markers:

    • Upregulated: Peroxiredoxins (PRDX), Glutathione S-transferases (GST), and Heat Shock Proteins (HSP70/90).

    • Downregulated: Ribosomal proteins (due to translation inhibition from stress).

  • Growth Retardation: Slower doubling times lead to "Heavy" label dilution if the experiment duration isn't extended to match the slower growth rate.

Final Verdict

Do not use DL-Lysine (1-13C) for SILAC or precise metabolic labeling. The cost savings are negligible compared to the risk of invalidating the biological relevance of your proteomic data.

References

  • Gauthier, N. P., et al. (2013). "Cell-specific Labeling Enzymes for Analysis of Cell–Cell Communication in Continuous Co-culture." Molecular & Cellular Proteomics. Link

    • Demonstrates that mammalian cells cannot utilize D-Lysine without engineered racemases.
  • Bardaweel, S. K., et al. (2013). "An in vitro based investigation into the cytotoxic effects of D-amino acids."[5] Acta Pharmaceutica. Link

    • Establishes the toxicity of D-amino acids via H2O2 gener
  • Closs, E. I. (1996). "CATs, a family of three distinct mammalian cationic amino acid transporters."[6] Amino Acids.[3][6][7][8][9][10][11][12] Link

    • Details the transport mechanisms and substrate specificity of CAT-1 for c
  • Fang, P., et al. (2011). "The N-terminal domain of mammalian Lysyl-tRNA synthetase is a functional tRNA-binding domain." Journal of Biological Chemistry. Link

    • Provides structural basis for the high specificity of LysRS, preventing D-Lysine incorpor
  • Pollegioni, L., et al. (2018). "Assays of D-Amino Acid Oxidase Activity." Frontiers in Molecular Biosciences. Link

    • Describes the enzymatic pathway of DAAO producing H2O2

Sources

Safety Operating Guide

DL-LYSINE:2HCL (1-13C) proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Disposal Guide: DL-LYSINE:2HCL (1-13C)

Executive Safety Summary

Status: Non-Radioactive | Low Hazard | Acidic (in solution)

This guide defines the disposal protocols for DL-Lysine:2HCl (1-13C) . It addresses the specific chemical properties of the dihydrochloride salt form and the logistical handling of stable isotope-labeled compounds.

Critical Operational Alerts:

  • Isotope Misconception: The (1-13C) label denotes a stable carbon isotope.[1] It is NOT radioactive . Do not dispose of this in radioactive waste streams (Ram Waste) unless it has been cross-contaminated with other radioactive materials (e.g., 14C or 3H). Doing so incurs unnecessary regulatory costs.

  • Acidity Warning: Unlike free-base lysine, the dihydrochloride (2HCl) salt dissociates to form an acidic solution. Direct disposal into municipal drains without pH adjustment may violate local Publicly Owned Treatment Works (POTW) compliance limits.

  • Biohazard Segregation: If this compound was used in cell culture (e.g., SILAC media), the waste must be treated as Biohazardous regardless of the chemical safety profile.

Physicochemical Profile & Waste Characterization

To ensure compliance with RCRA (Resource Conservation and Recovery Act) and local EHS regulations, characterize the waste based on the following properties.

PropertyData / CharacteristicDisposal Implication
CAS Number 657-26-1 (Unlabeled parent)Standard chemical tracking.
Isotope Carbon-13 (Stable)No radioactive decay. No half-life tracking required.
Acidity (pH) ~3.0 – 5.0 (Aqueous solution)Corrosivity Risk. Solutions require neutralization before drain disposal (if permitted).
Water Solubility High (>50 g/L)Suitable for aqueous waste streams after treatment.
RCRA Status Non-HazardousNot P-listed or U-listed. Not characteristic hazardous waste unless pH < 2.0.
Reactivity StableAvoid mixing with strong oxidizers (generates HCl gas).

Pre-Disposal Decision Logic

Use the following workflow to determine the correct waste stream. This prevents the common error of over-classifying stable isotopes as radioactive waste.

DisposalWorkflow Start Start: DL-Lysine:2HCl (1-13C) Waste IsMixed Is it mixed with Biological Agents? (Cells, Viruses, Bacteria) Start->IsMixed BioWaste DISPOSE AS BIOHAZARD (Autoclave/Incinerate) IsMixed->BioWaste Yes IsRad Is it mixed with Radioactive Isotopes? (14C, 3H, 32P) IsMixed->IsRad No RadWaste DISPOSE AS RADIOACTIVE WASTE (Follow RSO Protocols) IsRad->RadWaste Yes State Physical State? IsRad->State No Solid Solid Waste (Powder/Spill Debris) State->Solid Solid Liquid Aqueous Solution (Buffers/Media) State->Liquid Liquid ChemWaste SOLID CHEMICAL WASTE (Label: Non-Hazardous) Solid->ChemWaste CheckPH Check pH (Is pH < 5.5?) Liquid->CheckPH Neutralize Neutralize with NaOH to pH 6.0 - 8.0 CheckPH->Neutralize Yes (Acidic) Drain SANITARY SEWER (If local regs allow) CheckPH->Drain No (Neutral) Neutralize->Drain

Figure 1: Decision matrix for segregating DL-Lysine:2HCl waste streams based on biological, radioactive, and chemical co-contaminants.

Detailed Disposal Protocols

Protocol A: Solid Waste (Powder & Contaminated Debris)

Applicability: Expired stock, spill cleanup materials, or weighing boat residues.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container.

  • Labeling:

    • Deface the original manufacturer label if reusing the original bottle.

    • Apply a "Non-Hazardous Chemical Waste" label.

    • Crucial Step: Clearly mark "STABLE ISOTOPE (13C)" on the label. This prevents EHS personnel from confusing it with radioactive 14C during inventory audits.

  • Segregation: Do not mix with strong oxidizers or strong bases in the solid waste bin to prevent exothermic reactions or fume generation.

  • Disposal: Hand over to your facility’s chemical waste contractor for incineration or landfill, according to local non-hazardous waste regulations.

Protocol B: Aqueous Waste (Solutions & Buffers)

Applicability: Leftover stock solutions, cell culture media (filtered/non-biohazardous).

The "2HCl" Factor: DL-Lysine:2HCl releases two equivalents of hydrochloric acid upon dissociation. A 1M solution can have a pH significantly below 4.0.

  • pH Assessment: Measure the pH of the waste solution using a standard pH strip or meter.

  • Neutralization (If pH < 5.5):

    • Slowly add 1M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) while stirring.

    • Target pH range: 6.0 – 9.0 .

    • Why? Most municipal sewer codes prohibit discharge of liquids with pH < 5.5 or > 10.0 to prevent pipe corrosion.

  • Disposal Method:

    • Option 1 (Drain Disposal): If your facility permits drain disposal of non-hazardous amino acids and the daily volume is low (< 1 Liter), flush the neutralized solution with 20 volumes of tap water.

    • Option 2 (Chemical Waste Stream): If local regulations prohibit drain disposal of chemical standards (regardless of toxicity), pour the solution into the "Aqueous Non-Hazardous" waste carboy.

Emergency Procedures: Accidental Spills

Despite the low toxicity, the hydrochloride salt can cause eye and skin irritation.

  • PPE Required: Nitrile gloves, safety glasses, lab coat.

  • Dry Spill:

    • Avoid raising dust (inhalation irritant).[2]

    • Sweep up carefully or use a HEPA vacuum.

    • Place in a sealed bag and treat as Protocol A .

  • Wet Spill:

    • Absorb with paper towels or inert absorbent (vermiculite).

    • Wipe the area with a mild soap solution.

    • Treat absorbent materials as Protocol A .

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 Code of Federal Regulations (CFR) Part 261 - Identification and Listing of Hazardous Waste.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5962, Lysine (and related Hydrochloride salts).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.

  • Cambridge Isotope Laboratories. Stable Isotope Safety & Handling Guidelines (General Non-Radioactive Status).

Sources

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